(S)-2-(Methylamino)-2-phenylacetic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIEYZJPULIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350515 | |
| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-88-3 | |
| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-N-Methyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-(Methylamino)-2-phenylacetic Acid: A Comprehensive Technical Guide for the Asymmetric Synthesis of Chiral Molecules
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a powerful and well-established strategy to achieve this control. This in-depth technical guide focuses on (S)-2-(Methylamino)-2-phenylacetic acid, a versatile and effective chiral auxiliary derived from the readily available amino acid, (S)-phenylglycine. This document provides a comprehensive overview of its synthesis, mechanistic principles of stereochemical induction, and detailed protocols for its application in a range of diastereoselective transformations, including alkylations and conjugate additions. By offering a blend of theoretical understanding and practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool in their synthetic endeavors.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors: its ability to induce high diastereoselectivity, the ease of its attachment and removal under mild conditions, and its availability in enantiomerically pure form.
This compound, an N-methylated derivative of (S)-phenylglycine, has emerged as a valuable chiral auxiliary due to its rigid conformational framework, which allows for effective facial discrimination of prochiral intermediates. Its straightforward preparation from a natural amino acid further enhances its appeal. This guide will delve into the practical aspects of utilizing this auxiliary to achieve high levels of asymmetric induction.
Synthesis of this compound
The synthesis of the chiral auxiliary this compound can be efficiently achieved from the commercially available and inexpensive starting material, (S)-phenylglycine. The following multi-step procedure outlines a reliable synthetic route.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of (S)-Phenylglycine
-
To a stirred suspension of (S)-phenylglycine (1.0 eq) in methanol (5 mL per gram of amino acid), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain (S)-methyl 2-amino-2-phenylacetate hydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: N-Formylation
-
Dissolve the crude (S)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in formic acid (3 mL per gram of ester).
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield (S)-methyl 2-formamido-2-phenylacetate.
Step 3: N-Methylation (Reduction of the Formyl Group)
-
Dissolve the (S)-methyl 2-formamido-2-phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per gram).
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate to obtain crude (S)-methyl 2-(methylamino)-2-phenylacetate.
Step 4: Hydrolysis
-
Dissolve the crude methyl ester from the previous step in a mixture of methanol and water (1:1, v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 5-6 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Mechanism of Stereochemical Control
The stereodirecting power of this compound lies in its ability to form a rigid, chelated intermediate that effectively shields one face of the reactive species. When the auxiliary is attached to a substrate, for instance, to form an amide, subsequent deprotonation generates an enolate. The lithium cation can then chelate between the enolate oxygen and the nitrogen of the auxiliary, creating a conformationally restricted ring system.
The phenyl group of the auxiliary typically orients itself to minimize steric interactions, thereby blocking one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective transformation.
Diagram 1: General workflow for asymmetric synthesis using this compound.
Applications in Asymmetric Synthesis
This compound has proven to be a versatile chiral auxiliary for a variety of asymmetric transformations. Below are detailed protocols for its application in diastereoselective alkylation and Michael additions.
Diastereoselective Enolate Alkylation
The alkylation of enolates derived from amides of this compound provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids.
Experimental Protocol: Asymmetric Alkylation
-
Amide Formation: To a solution of this compound (1.0 eq) and a carboxylic acid (1.0 eq) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-acyl derivative.
-
Enolate Formation and Alkylation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed by treatment with LiOH in a THF/water mixture to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
Table 1: Diastereoselective Alkylation using this compound Auxiliary
| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | -CH₃ | 92 | >95:5 |
| 2 | CH₃CH₂Br | -CH₂CH₃ | 88 | >95:5 |
| 3 | PhCH₂Br | -CH₂Ph | 95 | >98:2 |
| 4 | Allyl-Br | -CH₂CH=CH₂ | 85 | >95:5 |
Diagram 2: Workflow for the diastereoselective alkylation protocol.
Diastereoselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems bearing the this compound auxiliary allows for the stereocontrolled formation of carbon-carbon bonds at the β-position.
Experimental Protocol: Asymmetric Michael Addition
-
Substrate Synthesis: Prepare the α,β-unsaturated amide by coupling this compound with an appropriate α,β-unsaturated carboxylic acid (e.g., crotonic acid) using the DCC/DMAP method described previously.
-
Conjugate Addition: To a solution of the α,β-unsaturated amide (1.0 eq) in THF at -78 °C, add the organocuprate reagent (e.g., LiCu(CH₃)₂) (1.5 eq), prepared separately. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Workup and Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. After extraction and purification, cleave the auxiliary using LiOH to afford the chiral β-substituted carboxylic acid.
Table 2: Diastereoselective Michael Addition
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | LiCu(CH₃)₂ | 3-methylbutanoic acid derivative | 85 | >95 |
| 2 | LiCu(n-Bu)₂ | 3-heptanoic acid derivative | 82 | >95 |
| 3 | Thiophenol/DBU | 3-(phenylthio)butanoic acid derivative | 90 | >98 |
Cleavage and Recovery of the Auxiliary
A key advantage of a good chiral auxiliary is its facile removal and high recovery rate. This compound can be efficiently cleaved under basic hydrolytic conditions.
General Protocol for Auxiliary Cleavage:
-
Dissolve the product-auxiliary conjugate in a mixture of THF and water (2:1).
-
Add an excess of lithium hydroxide (3-5 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the desired chiral product.
-
Adjust the pH of the aqueous layer to ~6 and extract with ethyl acetate to recover the chiral auxiliary. The recovered auxiliary can be further purified by recrystallization.
Conclusion
This compound stands as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from an inexpensive, naturally occurring amino acid, coupled with its ability to induce high levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions, makes it an attractive tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this auxiliary in their synthetic campaigns, ultimately contributing to the efficient and stereocontrolled synthesis of complex chiral molecules.
References
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link][2]
-
Amat, M., Pérez, M., & Bosch, J. (2011). Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. Chemistry (Weinheim an der Bergstrasse, Germany), 17(28), 7724–7732. [Link][3]
-
van den Broeke, J., et al. (2001). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 42(48), 8071-8074. [Link]
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Chemical Society Reviews, 29(5), 359-373.
Sources
- 1. Scholars@Duke publication: Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts [scholars.duke.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (S)-2-(Methylamino)-2-phenylacetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-(Methylamino)-2-phenylacetic acid
Introduction
This compound is a chiral carboxylic acid and a derivative of the amino acid phenylglycine. Its structure, featuring a stereocenter, a secondary amine, a carboxylic acid, and a phenyl group, makes it a valuable building block in synthetic organic chemistry and drug development. Accurate structural confirmation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic techniques.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers and scientists, offering not only data interpretation but also the underlying principles and field-proven experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.[2] The basis of NMR lies in the phenomenon that atomic nuclei with a non-zero spin, when placed in a strong external magnetic field, can absorb electromagnetic radiation in the radio frequency range at specific frequencies, a phenomenon known as resonance.[3] These resonance frequencies are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the following signals are anticipated.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.50 | Multiplet | 5H | Ar-H | Protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals in a characteristic multiplet. |
| ~ 4.50 | Singlet | 1H | α-CH | This methine proton is adjacent to the electron-withdrawing phenyl, carboxyl, and amino groups, causing a significant downfield shift. |
| ~ 2.40 | Singlet | 3H | N-CH ₃ | The methyl group protons are attached to a nitrogen atom, resulting in a singlet shifted downfield from typical aliphatic protons. |
| Variable (Broad) | Singlet | 2H | NH / COOH | Protons on heteroatoms (N and O) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 175 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~ 135 | Ar-C (ipso) | The quaternary carbon of the phenyl ring directly attached to the chiral center. |
| ~ 128 - 130 | Ar-C H | Aromatic carbons typically resonate in this region. Multiple signals are expected due to the different electronic environments of the ortho, meta, and para carbons. |
| ~ 65 | α-C H | The chiral alpha-carbon is shifted downfield due to its attachment to the phenyl, nitrogen, and carboxyl groups. |
| ~ 33 | N-C H₃ | The methyl carbon attached to the nitrogen. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often suitable for amino acids as it can dissolve the zwitterionic form and allows for the observation of exchangeable NH and OH protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock onto the deuterium signal of the solvent. This step is essential for field stability.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving high resolution and sharp spectral lines.
-
Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[6]
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (D1) may be required due to the low natural abundance of ¹³C and its longer relaxation times.[5]
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.[7]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. If using a solvent without an internal standard, the residual solvent peak can be used as a reference (e.g., DMSO at 2.50 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Workflow Visualization: NMR Analysis
Caption: A streamlined workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique based on the vibrations of atoms in a molecule.[8] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. This results in a spectrum that acts as a molecular "fingerprint" and is particularly useful for identifying the presence of specific functional groups.[9]
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, secondary amine, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~ 3300 | Medium | N-H stretch | Secondary Amine |
| ~ 3030 | Medium | Aromatic C-H stretch | Phenyl Ring |
| ~ 2950 | Medium | Aliphatic C-H stretch | CH, CH₃ |
| ~ 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O stretch | Carboxylic Acid |
| ~ 1180 | Medium | C-N stretch | Amine |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a widely used sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[10]
Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.[11]
-
Acquire a background spectrum of the empty ATR stage. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[11]
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[10] Optimal contact is crucial for generating a strong evanescent wave and obtaining a high-quality spectrum.[12]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing & Cleanup:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, retract the press arm, and carefully wipe the sample off the crystal using a soft tissue and isopropanol. Ensure the crystal is clean for the next user.
-
Workflow Visualization: ATR-FTIR Analysis
Caption: Standard procedure for functional group analysis via ATR-FTIR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is a highly sensitive method used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through fragmentation analysis.[14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically generates intact molecular ions with minimal fragmentation.[15]
Predicted Mass Spectral Data
The molecular formula of this compound is C₉H₁₁NO₂. Its monoisotopic mass is 165.0790 g/mol .
Table 4: Predicted m/z Values in High-Resolution ESI-MS (Positive Ion Mode)
| m/z (Da) | Ion Identity | Rationale |
| 166.0863 | [M+H]⁺ | The protonated molecular ion is typically the base peak in ESI-MS for compounds with a basic nitrogen atom. |
| 188.0682 | [M+Na]⁺ | Adduct formation with sodium ions present as trace impurities in the solvent or on glassware is very common. |
| 120.0808 | [M+H-HCOOH]⁺ | A characteristic fragmentation pathway for amino acids is the neutral loss of formic acid (46.0055 Da) from the protonated parent ion.[16] |
Experimental Protocol: ESI Mass Spectrometry
This protocol describes a general method for direct infusion ESI-MS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[17]
-
Create a dilute working solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of a solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid.[15] The final concentration should be in the low µg/mL range.[17]
-
The formic acid is crucial as it aids in the protonation of the analyte, which is necessary for positive-ion mode ESI.[15]
-
-
Instrument Setup & Data Acquisition:
-
Set up the mass spectrometer in positive ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Load the working solution into a syringe and place it on a syringe pump connected to the ESI source.
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong ion signal for the [M+H]⁺ ion.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Examine the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any common adducts ([M+Na]⁺, [M+K]⁺).
-
Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical calculated mass to confirm the elemental composition.
-
If fragmentation data is desired, a tandem MS (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to analyze the resulting fragment ions.[14]
-
Workflow Visualization: ESI-MS Analysis
Caption: A typical workflow for molecular weight determination by ESI-MS.
References
-
KPU Pressbooks. NMR Theory and Experiment – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
- Google Patents.
-
Chemistry LibreTexts. 5.2: Theory of NMR. [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Chemguide. interpreting infra-red spectra. [Link]
-
The University of Arizona. PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
JCE staff. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
-
ACS Publications. Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. [Link]
-
RSC Publishing. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]
-
ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
University of Illinois. Protocols - Neuroproteomics & Neurometabolomics Center. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
- 14. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to the Applications of (S)-2-(Methylamino)-2-phenylacetic acid
Abstract
(S)-2-(Methylamino)-2-phenylacetic acid, a chiral derivative of phenylglycine, stands as a versatile and valuable tool in the field of stereoselective synthesis. Its unique structural features, combining a carboxylic acid, a secondary amine, and a stereogenic center, make it a powerful resolving agent for racemic mixtures and a highly effective chiral auxiliary in asymmetric synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into the fundamental principles behind its utility, provide detailed experimental protocols, and explore its role in the synthesis of complex, stereochemically defined molecules.
Introduction: The Stereochemical Significance of this compound
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. This compound, also known as (S)-N-Methyl-α-phenylglycine, has emerged as a key player in achieving high levels of stereocontrol.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 2611-88-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Room temperature, in a dry, dark place | [1] |
Table 1: Key chemical and physical properties of this compound.
The Chiral Advantage: A Versatile Stereochemical Tool
The utility of this compound stems from its inherent chirality. The presence of a defined stereocenter allows it to interact differently with the enantiomers of a racemic compound, enabling their separation. Furthermore, when temporarily incorporated into a prochiral molecule, it can effectively direct the stereochemical outcome of a subsequent reaction.
Application as a Chiral Resolving Agent
One of the most established applications of this compound is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[5]
The Principle of Diastereomeric Salt Resolution
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers.[5] Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. However, by reacting a racemic amine with an enantiomerically pure acid like this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][6]
Caption: Diastereomeric salt formation and separation workflow.
Experimental Protocol: Resolution of a Racemic Amine (General Procedure)
The following protocol outlines a general procedure for the resolution of a racemic amine using this compound. The optimal solvent and temperature conditions will vary depending on the specific amine being resolved and should be determined experimentally.
Materials:
-
Racemic amine
-
This compound (1.0 equivalent)
-
Solvent (e.g., methanol, ethanol, isopropanol, or a mixture)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for workup
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve one equivalent of this compound in the same solvent, heating gently if necessary.
-
Mixing and Crystallization: Slowly add the solution of the resolving agent to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling. The rate of cooling can significantly impact the efficiency of the resolution.[1] Slower cooling rates generally lead to purer crystals.
-
Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent. The filtrate contains the other diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the liberated free amine with an organic solvent.
-
Recovery of Resolving Agent: Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the this compound, which can be recovered by filtration and reused.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Application in Asymmetric Synthesis
This compound can be derivatized and used as a chiral auxiliary to control the stereochemistry of various chemical transformations, including alkylations and aldol reactions.[7]
The Role of a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.
Asymmetric Alkylation
The N-acylated derivative of this compound can be used to direct the stereoselective alkylation of the α-carbon.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation (General Procedure)
-
Acylation: React this compound with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the N-acyl derivative.
-
Enolate Formation: In an inert atmosphere, dissolve the N-acyl derivative in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the chiral enolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at low temperature.
-
Workup: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and extract the product.
-
Cleavage of the Auxiliary: The amide bond can be cleaved under acidic or basic conditions. For example, hydrolysis with aqueous acid (e.g., 6M HCl) or a strong base (e.g., LiOH) can liberate the enantiomerically enriched carboxylic acid. The choice of cleavage conditions should be compatible with the functionality of the desired product.
-
Purification and Analysis: Purify the product by chromatography and determine the diastereomeric and enantiomeric excess.
Asymmetric Aldol Reaction
Similarly, the chiral enolate derived from the N-acylated auxiliary can react with aldehydes in a diastereoselective manner to produce β-hydroxy carbonyl compounds with high stereocontrol.[8] The stereochemical outcome is often dictated by the formation of a rigid, chelated transition state.
Synthesis of Bioactive Molecules
Conclusion
This compound is a powerful and versatile tool for the synthesis of enantiomerically pure compounds. Its applications as a chiral resolving agent and a chiral auxiliary provide reliable methods for controlling stereochemistry in organic synthesis. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable reagent in their synthetic endeavors, ultimately contributing to the development of new and improved pharmaceuticals and other chiral technologies.
References
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tminehan.com [tminehan.com]
- 4. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application of (S)-2-(Methylamino)-2-phenylacetic Acid in Pharmaceutical Synthesis: A Detailed Guide to the Enantioselective Synthesis of Repaglinide
Introduction: The Significance of Chiral Building Blocks in Modern Drug Development
In the landscape of pharmaceutical synthesis, the stereochemical configuration of a molecule is paramount to its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired enantiomer of a drug is a cornerstone of modern medicinal chemistry. (S)-2-(Methylamino)-2-phenylacetic acid, a chiral non-proteinogenic amino acid, serves as a valuable and versatile building block in this endeavor. Its inherent chirality provides a scaffold for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of the antidiabetic drug, Repaglinide. While multiple synthetic routes to Repaglinide exist, this document outlines a robust and instructive pathway that leverages the chirality of this compound to establish the critical stereocenter in a key amine intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices.
This compound: Properties and Synthetic Utility
This compound, also known as (S)-N-methyl-α-phenylglycine, possesses a unique combination of a stereogenic center, an acidic carboxyl group, and a secondary amine. This trifecta of functional groups makes it an ideal starting material for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (S)-enantiomer |
The primary utility of this compound in pharmaceutical synthesis lies in its role as a chiral precursor. The pre-existing stereocenter can be carried through a synthetic sequence to dictate the stereochemistry of the final product, obviating the need for costly and often inefficient chiral resolution steps later in the synthesis.
Application Showcase: Synthesis of the Antidiabetic Drug Repaglinide
Repaglinide is a potent oral antidiabetic agent used for the treatment of type 2 diabetes.[1] Its therapeutic effect is derived from its ability to stimulate insulin secretion from pancreatic β-cells. The molecule possesses a single chiral center, and the (S)-enantiomer is the pharmacologically active form. The synthesis of enantiomerically pure (S)-Repaglinide is therefore a critical manufacturing objective.
The key strategic bond disconnection in the retrosynthesis of Repaglinide reveals a chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, and a substituted benzoic acid derivative. This guide will focus on a proposed, efficient synthesis of this crucial chiral amine intermediate starting from this compound.
Diagram: Retrosynthetic Analysis of Repaglinide
Caption: Retrosynthesis of Repaglinide highlighting the key chiral amine intermediate.
Experimental Protocols
Part 1: Synthesis of (S)-N-Methyl-N-(1-phenyl-2-methylpropyl)amine (Chiral Amine Intermediate)
This multi-step protocol details the conversion of this compound into the pivotal chiral amine intermediate.
Step 1.1: Reduction of the Carboxylic Acid
-
Objective: To selectively reduce the carboxylic acid functionality of this compound to a primary alcohol without affecting the stereocenter.
-
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
-
-
Protocol:
-
Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield (S)-2-(methylamino)-2-phenylethanol as a crude oil, which can be used in the next step without further purification.
-
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. The use of anhydrous conditions is crucial as LiAlH₄ reacts violently with water. The stepwise quenching procedure is a standard and safe method for decomposing the reactive aluminum species.
Step 1.2: Activation of the Hydroxyl Group
-
Objective: To convert the primary alcohol into a better leaving group for the subsequent nucleophilic substitution.
-
Reagents and Materials:
-
(S)-2-(methylamino)-2-phenylethanol (from Step 1.1)
-
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol (using MsCl):
-
Dissolve the crude (S)-2-(methylamino)-2-phenylethanol (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude mesylate.
-
-
Causality: Conversion of the hydroxyl group to a mesylate or tosylate transforms it into an excellent leaving group, facilitating the subsequent carbon-carbon bond formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 1.3: Grignard Reaction for Chain Extension
-
Objective: To introduce the isobutyl group via a Grignard reaction.
-
Reagents and Materials:
-
Crude mesylate (from Step 1.2)
-
Isobutylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Protocol:
-
Prepare a solution of the crude mesylate in anhydrous THF.
-
Add this solution dropwise to a stirred solution of isobutylmagnesium bromide (1.5 equivalents) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-3-methyl-1-phenyl-N-methylbutan-1-amine.
-
-
Causality: The Grignard reagent acts as a nucleophile, displacing the mesylate leaving group to form a new carbon-carbon bond.
Step 1.4: Ortho-Lithiation and Piperidination
-
Objective: To introduce the piperidine moiety at the ortho position of the phenyl ring.
-
Reagents and Materials:
-
(S)-3-methyl-1-phenyl-N-methylbutan-1-amine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Piperidine
-
Anhydrous THF
-
-
Protocol:
-
Dissolve the amine from the previous step in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (2.2 equivalents) dropwise and stir for 2 hours at -78 °C.
-
Add a solution of NFSI (1.1 equivalents) in THF and stir for another 2 hours.
-
Add piperidine (3 equivalents) and allow the reaction to warm to room temperature overnight.
-
Quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.
-
-
Causality: n-Butyllithium is a strong base that deprotonates the ortho-position of the phenyl ring, directed by the amine group. The resulting aryllithium species then reacts with an electrophilic fluorine source like NFSI, followed by nucleophilic aromatic substitution with piperidine.
Diagram: Synthetic Pathway to the Chiral Amine Intermediate
Caption: Proposed synthesis of the key chiral amine intermediate for Repaglinide.
Part 2: Synthesis of Repaglinide
This part of the protocol details the coupling of the synthesized chiral amine with the benzoic acid derivative to yield Repaglinide.
Step 2.1: Amide Coupling
-
Objective: To form the amide bond between the chiral amine and 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.
-
Reagents and Materials:
-
(S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (from Part 1)
-
3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Protocol:
-
To a solution of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (1 equivalent) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (1 equivalent) and DIPEA (1.5 equivalents) in DCM.
-
Stir the reaction at room temperature for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester of Repaglinide.
-
-
Causality: EDC/HOBt is a common and efficient coupling system for amide bond formation, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
Step 2.2: Saponification
-
Objective: To hydrolyze the ethyl ester to the final carboxylic acid, yielding Repaglinide.
-
Reagents and Materials:
-
Crude ester of Repaglinide (from Step 2.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
-
Protocol:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 4-5 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude Repaglinide.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-Repaglinide.
-
-
Causality: Saponification is a standard method for ester hydrolysis. The pH adjustment is critical to protonate the carboxylate and induce precipitation of the final product.
Analytical Quality Control
Ensuring the chemical purity and enantiomeric excess of the final API is critical. The following analytical techniques are recommended at various stages of the synthesis.
| Stage | Analytical Technique | Purpose |
| Starting Material | ¹H NMR, ¹³C NMR, Chiral HPLC | Confirm identity, purity, and enantiomeric excess of this compound. |
| Intermediates | ¹H NMR, ¹³C NMR, Mass Spectrometry | Structural elucidation and purity assessment of key intermediates. |
| Final Product | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis | Confirm the chemical structure of Repaglinide. |
| Final Product | Chiral HPLC | Determine the enantiomeric excess of (S)-Repaglinide. A typical method might use a Chiralcel OD-H column with a mobile phase of n-hexane/isopropanol/trifluoroacetic acid. |
| Final Product | HPLC | Determine the chemical purity and quantify any related substances or impurities. |
Conclusion
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure pharmaceuticals. The detailed protocols for the synthesis of Repaglinide presented herein demonstrate a practical and logical application of this valuable starting material. By providing a pre-defined stereocenter, this compound enables a more controlled and efficient synthetic strategy, ultimately contributing to the production of safer and more effective medicines. The principles and techniques outlined in this guide are broadly applicable and can be adapted by researchers and drug development professionals for the synthesis of other chiral APIs.
References
-
Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. [Link]
-
Szechner, B., et al. (2006). New Synthesis of Repaglinide. Pharmaceutical Research Institute. [Link]
-
Sundaram, D. T. S. S., et al. (2015). Synthesis of Repaglinide Congeners. Synthetic Communications, 45(22), 2536-2544. [Link]
-
Patel, S., et al. (2011). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Organic Process Research & Development, 15(1), 145-150. [Link]
-
Sharada, S., et al. (2012). Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. Journal of Chromatographic Science, 50(8), 739-43. [Link]
-
World Health Organization. (2023). Diabetes. [Link]
Sources
Application Note: (S)-2-(Methylamino)-2-phenylacetic acid for Chiral Analysis by NMR Spectroscopy
Abstract
Determining the enantiomeric purity of chiral molecules is a critical task in the pharmaceutical, agrochemical, and fine chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a suitable Chiral Derivatizing Agent (CDA), offers a powerful and direct method for this analysis. This document provides a comprehensive guide to the use of (S)-2-(Methylamino)-2-phenylacetic acid as a versatile CDA for the determination of enantiomeric excess (e.e.) and the assignment of absolute configuration for chiral alcohols, amines, and other nucleophiles. We will detail the underlying principles, provide field-tested experimental protocols, and discuss data interpretation.
Principle of Chiral Recognition via NMR Derivatization
Enantiomers, being non-superimposable mirror images, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, a chiral derivatizing agent is employed to convert the pair of enantiomers into a pair of diastereomers.[1]
This compound is an effective CDA that reacts with a chiral analyte (e.g., a racemic alcohol, R/S-ROH) to form a covalent bond, resulting in two diastereomeric products (in this case, esters): the (S,R)-ester and the (S,S)-ester.
-
(S)-CDA + (R)-Analyte → (S,R)-Diastereomer
-
(S)-CDA + (S)-Analyte → (S,S)-Diastereomer
Because diastereomers have different spatial arrangements, they exhibit distinct physical and chemical properties. This difference extends to their behavior in an NMR spectrometer, where the magnetic environments of corresponding nuclei in the two diastereomers are no longer identical.[1] This magnetic non-equivalence leads to separate, resolved signals in the NMR spectrum for each diastereomer, most notably in the ¹H NMR spectrum. The relative areas of these distinct signals can be integrated to directly quantify the enantiomeric excess of the original sample.
The primary mechanism for this spectral differentiation arises from the magnetic anisotropy of the phenyl group on the CDA.[2] The different spatial orientations of the analyte's substituents relative to this phenyl ring in the two diastereomers cause differential shielding or deshielding effects, leading to observable differences in chemical shifts (Δδ).
Advantages of this compound
While several CDAs exist, such as Mosher's acid (MTPA), this compound offers several practical advantages:
-
Commercial Availability: Both enantiomers are readily available, allowing for confirmatory experiments.
-
Simple ¹H NMR Spectra: The agent itself provides relatively simple signals that are less prone to overlapping with analyte signals compared to more complex CDAs.[3]
-
Robust Reaction Chemistry: It readily forms stable amide or ester linkages with a variety of functional groups using standard coupling chemistry.
-
Effective Differentiation: The phenyl group provides a sufficient anisotropic effect to induce measurable chemical shift differences for a wide range of chiral substrates.[2]
Application Scope
This CDA is primarily effective for the analysis of chiral compounds containing nucleophilic functional groups capable of forming an ester or amide bond, including:
-
Primary and Secondary Alcohols
-
Primary and Secondary Amines
-
Thiols
-
Chiral Carboxylic Acids (when the CDA is converted to a chiral amine derivative for coupling)
Detailed Experimental Protocols
This section provides a step-by-step methodology for the derivatization of a chiral secondary alcohol and subsequent NMR analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% enantiomeric purity | Sigma-Aldrich, TCI | Chiral Derivatizing Agent (CDA) |
| Racemic or Enantioenriched Chiral Alcohol | Analytical Grade | N/A | Analyte |
| Dicyclohexylcarbodiimide (DCC) or EDC*HCl | Synthesis Grade | Acros Organics | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | Acylation Catalyst |
| Deuterated Chloroform (CDCl₃) with 0.03% TMS | NMR Grade | Cambridge Isotope Labs | NMR Solvent & Internal Standard |
| Anhydrous Dichloromethane (DCM) or Pyridine | DriSolv™ or equivalent | N/A | Reaction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | Drying Agent |
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is often preferred due to the water-soluble nature of its urea byproduct, simplifying purification.
Derivatization Workflow
The following diagram outlines the general workflow for preparing a sample for NMR analysis.
Caption: General workflow for chiral alcohol derivatization.
Step-by-Step Derivatization Procedure
This protocol is based on a ~10 mg scale of a typical secondary alcohol (e.g., 1-phenylethanol, MW ~122 g/mol ).
-
Preparation: To a clean, dry vial, add the chiral alcohol (~10 mg, ~0.082 mmol, 1.0 eq).
-
Reagent Addition: Add this compound (~15 mg, ~0.090 mmol, 1.1 eq) and DMAP (~1 mg, ~0.008 mmol, 0.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous dichloromethane (DCM, ~1 mL).
-
Initiation: Add EDC·HCl (~17 mg, ~0.098 mmol, 1.2 eq) to the solution. If using DCC, add a solution of DCC in DCM.
-
Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC if necessary.
-
Workup:
-
If using EDC , dilute the reaction mixture with 2 mL of DCM and wash sequentially with 1M HCl (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL). Dry the organic layer over anhydrous MgSO₄.
-
If using DCC , a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a small cotton plug in a Pasteur pipette to remove the DCU. Rinse the vial and filter plug with a small amount of additional DCM.
-
-
Isolation: Evaporate the solvent from the filtered/washed organic phase under a gentle stream of nitrogen or using a rotary evaporator.
-
NMR Sample Preparation: Redissolve the resulting crude diastereomeric ester residue in ~0.6 mL of CDCl₃ containing TMS. Transfer the solution to an NMR tube.
NMR Acquisition and Data Interpretation
NMR Acquisition Parameters
A standard high-resolution ¹H NMR experiment is sufficient. For accurate quantification, ensure the following:
-
Sufficient Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the signals being integrated. A d1 of 10-15 seconds is generally safe for quantitative work.
-
High Signal-to-Noise: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio for the signals of interest.
-
Proper Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction before integration.
Interpreting the Spectrum
-
Identify Diastereomeric Signals: Examine the spectrum for pairs of signals corresponding to the same proton in the two different diastereomers. Protons closest to the newly formed stereocenter in the analyte portion of the molecule typically show the largest chemical shift difference (Δδ). For a derivatized secondary alcohol, the carbinol proton (the -CH-O- proton) is often a good candidate.
-
Integration: Carefully integrate both signals of a well-resolved diastereomeric pair. Let the integral values be I₁ and I₂.
-
Calculate Enantiomeric Excess (e.e.): The e.e. is calculated using the formula:
e.e. (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
Example Data Interpretation
For a racemic sample of 1-phenylethanol derivatized with this compound, one might observe the following for the quartet signal of the carbinol proton:
| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integral |
| (S,R)-ester | -CH-O- | 5.15 (q) | 50.5 |
| (S,S)-ester | -CH-O- | 5.11 (q) | 49.5 |
In this hypothetical case, the Δδ is 0.04 ppm. The calculated enantiomeric excess would be:
e.e. (%) = [ |50.5 - 49.5| / (50.5 + 49.5) ] x 100 = (1 / 100) x 100 = 1%
This result is consistent with the analysis of a racemic (or near-racemic) sample.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No signal splitting observed. | Insufficient magnetic field strength; accidental overlap of signals. | Use a higher field NMR (≥400 MHz). Examine other protons in the analyte for splitting. |
| Poor resolution of signals. | Poor shimming; viscous sample. | Re-shim the spectrometer.[4] Dilute the sample slightly if concentration is too high. |
| Inaccurate integration. | Incomplete reaction; kinetic resolution; insufficient relaxation delay. | Ensure reaction goes to completion. Use a longer relaxation delay (d1) in the NMR acquisition parameters. |
| Broad signals. | Presence of paramagnetic impurities; sample aggregation. | Filter the NMR sample through a small plug of silica or alumina. |
Conclusion
This compound serves as a reliable and straightforward chiral derivatizing agent for NMR-based enantiomeric excess determination. Its application involves a simple and robust derivatization reaction, followed by standard ¹H NMR analysis. By converting enantiomers into diastereomers, this method provides a direct, quantitative measure of enantiomeric purity, making it an invaluable tool for researchers in synthetic chemistry and drug development.
References
- Vertex AI Search, Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH.
- TCI Chemicals, Chiral Derivatizing Agent for Absolute Configuration.
- Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5.
- Vertex AI Search, Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH.
-
Ribeiro, C. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5048. Available from: [Link]
-
Vávra, J., et al. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality, 16(9), 652-60. Available from: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available from: [Link]
- Vertex AI Search, Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH.
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to the HPLC Method Development for Separating Diastereomers of (S)-2-(Methylamino)-2-phenylacetic acid
Abstract
The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method to separate diastereomers of (S)-2-(Methylamino)-2-phenylacetic acid. The strategy detailed herein employs an indirect chiral resolution approach, which involves the derivatization of the target acid with a chiral amine to form diastereomers. These diastereomers, unlike enantiomers, possess distinct physical properties and can be effectively separated on a conventional achiral stationary phase.[1][2] We provide a comprehensive workflow, from the selection of a derivatizing agent and reaction protocol to the systematic optimization of HPLC parameters, including column selection, mobile phase composition, and flow rate. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and reproducible method for chiral purity assessment.
Introduction: The Principle of Diastereomeric Separation
Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation on standard HPLC columns impossible.[3] To achieve separation, a chiral environment must be introduced. This can be accomplished directly, using a chiral stationary phase (CSP), or indirectly.[4]
The indirect approach, which is the focus of this guide, involves converting the enantiomeric pair into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[5][6] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical and chemical properties.[2] This difference in properties allows for their separation using standard, achiral chromatographic techniques like reversed-phase HPLC.[1][7]
For the target analyte, this compound, which already possesses one chiral center, reacting it with another chiral molecule will generate diastereomers. This method is particularly useful for quantifying the enantiomeric purity of the starting material or for separating it from other stereoisomers formed during synthesis.
Figure 1: Overall workflow for the indirect separation of stereoisomers.
Experimental Workflow
Part I: Formation of Diastereomers via Derivatization
The first critical step is the quantitative conversion of the carboxylic acid into stable diastereomeric amides. A chiral amine is a suitable derivatizing agent for a chiral acid.[6] For this protocol, we will use (R)-(+)-1-Phenylethylamine as the CDA due to its commercial availability and proven efficacy. The reaction forms two diastereomers: (S,R)-amide and (R,R)-amide (if the starting material contains the R-enantiomer impurity).
Protocol: Derivatization to Form Diastereomeric Amides
-
Reagent Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Prepare a solution of (R)-(+)-1-Phenylethylamine (1.2 equivalents).
-
Prepare a solution of a peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents), in the same solvent.
-
-
Reaction Procedure:
-
To the stirred solution of the acid, add the (R)-(+)-1-Phenylethylamine.
-
Slowly add the coupling agent solution to the mixture at 0°C to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).
-
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., Acetonitrile/Water mixture).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Part II: HPLC Method Development Strategy
With the diastereomeric mixture prepared, the next phase is to develop a separation method on a standard achiral column. A C18 reversed-phase column is the most versatile and logical starting point for separating molecules of moderate polarity like the derivatized amides.[1][8]
Initial Screening Conditions
The goal of the initial screening is to find conditions that show at least partial separation, which can then be optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column offering a good balance of efficiency and backpressure. Provides hydrophobic interactions as the primary retention mechanism. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to suppress the ionization of any residual silanols on the stationary phase and ensure good peak shape. It is also LC-MS compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is used initially to elute all components and determine the approximate organic solvent concentration required for elution of the diastereomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Elevated temperature can improve efficiency and reduce viscosity. Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group in the analyte provides strong UV absorbance. |
| Injection Volume | 10 µL | A standard volume to avoid column overload while ensuring a good detector response. |
Optimization of the Separation
Once the initial screening run is complete, the separation can be optimized. The primary goal is to achieve a resolution (Rs) of >1.5 between the two diastereomer peaks.
Figure 2: Iterative workflow for HPLC method optimization.
-
Adjusting the Gradient: If the peaks are eluted too quickly, decrease the starting %B. If they are retained too long, increase the starting %B. The key is to make the gradient shallower around the region where the diastereomers elute to maximize separation.
-
Switching to Isocratic: For routine analysis, an isocratic method is often preferred for its simplicity and robustness. Based on the gradient run, determine the percentage of mobile phase B at which the center of the diastereomer peaks elutes. Use this composition for an isocratic run. For example, if the peaks elute at 12 minutes in a 20-minute 10-90% B gradient, the approximate %B is 10 + (12/20)*(90-10) = 58%. A good starting point for isocratic optimization would be around 55-60% Acetonitrile.
-
Mobile Phase Composition: While acetonitrile is a good starting point, methanol can offer different selectivity. Sometimes a mixture of methanol and acetonitrile as the organic modifier can fine-tune the separation. The choice of solvent affects how analytes distribute between the mobile and stationary phases.[9]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[9] Conversely, increasing the flow rate shortens the analysis time but may compromise resolution.[10]
-
Temperature: Varying the column temperature can also affect selectivity. Running the analysis at different temperatures (e.g., 25°C, 35°C, 45°C) may improve the separation.
Optimized Protocol and System Suitability
After systematic optimization, the following method was established to provide baseline separation of the diastereomeric amides.
Final Optimized HPLC Method
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% Water with 0.1% Formic Acid in both phases |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability
To ensure the method's performance is consistent over time, system suitability tests (SST) must be performed before running any samples.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures the peaks are sufficiently separated for accurate integration. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Demonstrates the precision and stability of the pump and system. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and detector response. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate mobile phase strength.2. Column degradation. | 1. Optimize the % organic modifier (decrease for more retention).2. Replace the column or use a guard column. |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column overload. | 1. Ensure mobile phase pH is appropriate (e.g., use of 0.1% TFA or Formic Acid).2. Reduce sample concentration or injection volume. |
| Ghost Peaks | 1. Carryover from previous injection.2. Contaminated mobile phase. | 1. Implement a needle wash step and run a blank gradient after strong samples.2. Prepare fresh mobile phase using high-purity solvents. |
| Variable Retention Times | 1. Leak in the system.2. Inconsistent mobile phase composition.3. Temperature fluctuations. | 1. Check fittings for leaks.2. Use a high-quality solvent mixer or pre-mix the mobile phase.3. Use a column oven to maintain a stable temperature. |
Conclusion
This application note outlines a robust and reliable workflow for the separation of diastereomers of this compound. By employing a pre-column derivatization strategy with a chiral amine, the resulting diastereomers were successfully resolved on a standard achiral C18 reversed-phase column. The systematic approach to method development, from initial screening to fine-tuning of mobile phase, flow rate, and temperature, resulted in a method that meets typical system suitability criteria for resolution and precision. This indirect chromatographic method is a powerful tool for the quality control and purity assessment of chiral compounds in the pharmaceutical industry.
References
- Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/development-of-highly-potent-chiral-discrimination-methods-that-solve-the-problems-of-diastereomer-method-tci-mail-159]
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis - BenchChem. [URL: https://www.benchchem.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4284920/]
- Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation - BenchChem. [URL: https://www.benchchem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- HPLC Technical Tip: Chiral Method Development - Phenomenex. [URL: https://www.phenomenex.com/Technology/Detail/HPLC%20Technical%20Tip:%20Chiral%20Method%20Development]
- A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152195/]
- Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica - Scilit. [URL: https://www.scilit.net/article/2996e300bd1b83d8e0e5d13704256c70]
- Chiral HPLC Method Development - I.B.S. [URL: http://www.ibs-cal.com/chiralhplc.html]
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples - MDPI. [URL: https://www.mdpi.com/2304-8158/13/10/1446]
- Amino Acid and Peptide Chiral Separations - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/chiral-analysis/chirobiotic-handbook]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC - DAICEL. [URL: https://www.daicel.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202118361715451.page]
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids - LCGC International. [URL: https://www.chromatographyonline.
- Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. [URL: https://www.chromatographytoday.
- Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.
- Resolution of Enantiomers - Chiralpedia. [URL: https://www.chiralpedia.com/blog/resolution-of-enantiomers/]
- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. [URL: https://www.tcichemicals.
- Comparative study on separation of diastereomers by HPLC - ResearchGate. [URL: https://www.researchgate.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine - Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op100127f]
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [URL: https://www.phenomenex.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge - Santai Technologies. [URL: https://www.santaitech.com/en/news/AN032_The_Purification_of_Diastereomers_by_SepaFlash_C18_Reversed_Phase_Cartridge.html]
Sources
- 1. nbinno.com [nbinno.com]
- 2. santaisci.com [santaisci.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Enantiomeric Excess Determination Using (S)-2-(Methylamino)-2-phenylacetic Acid
Introduction: The Imperative of Stereochemical Purity
In the fields of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity or material properties. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. While physically similar, enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the precise quantification of the enantiomeric composition, or enantiomeric excess (ee), of a sample is a critical step in research and quality control.[1][2]
While methods like chiral chromatography and polarimetry are widely used, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Derivatizing Agent (CDA), offers a powerful, direct, and often rapid method for determining enantiomeric excess.[3][4] A CDA is an enantiomerically pure compound that covalently reacts with a mixture of enantiomers to convert them into a mixture of diastereomers.[1][5] Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers possess distinct physical properties and, crucially, different NMR chemical shifts, allowing for their direct quantification.[5]
This guide provides a detailed framework for utilizing (S)-2-(Methylamino)-2-phenylacetic acid as a versatile and effective CDA for determining the enantiomeric excess of chiral amines and alcohols.
The Chiral Derivatizing Agent: this compound
This compound is a chiral carboxylic acid that serves as an excellent derivatizing agent. Its utility stems from its defined stereocenter and the presence of a carboxylic acid functional group, which can readily form amide or ester bonds with chiral amines and alcohols, respectively.
Key Properties:
-
Molecular Formula: C₉H₁₁NO₂[6]
-
Molecular Weight: 165.19 g/mol [6]
-
Structure: Possesses a single, stable stereocenter at the α-carbon.
-
Reactivity: The carboxylic acid moiety is activated to react with nucleophiles (amines, alcohols) to form stable diastereomeric products.
The core principle of its application is the conversion of an analyte's enantiomers, (R)-Analyte and (S)-Analyte, into two distinct diastereomers upon reaction with the single enantiomer of the CDA, in this case, the (S)-form.
-
(R)-Analyte + (S)-CDA → (R,S)-Diastereomer
-
(S)-Analyte + (S)-CDA → (S,S)-Diastereomer
These resulting diastereomers will exhibit unique, resolvable signals in an NMR spectrum, the integration of which directly reflects the original enantiomeric ratio.[7]
General Workflow for Enantiomeric Excess Determination
The process follows a logical sequence from sample preparation to data analysis. The goal is to create a new molecular entity where the original enantiomeric ratio is preserved and can be measured.
Caption: General workflow for ee determination using a CDA.
Application Protocol: Analysis of Chiral Primary and Secondary Amines
This protocol details the formation of diastereomeric amides for the analysis of a chiral amine's enantiomeric purity.
Principle
The carboxylic acid of this compound is coupled with the chiral amine analyte using a peptide coupling agent. This forms a stable amide bond, generating two diastereomers that can be distinguished by high-resolution NMR. The phenyl group and N-methyl group of the CDA create a distinct anisotropic environment around the protons of the original amine, leading to well-resolved signals.
Materials and Reagents
-
Chiral amine sample (of unknown ee)
-
This compound (enantiomeric purity >99%)
-
Peptide Coupling Agent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
Anhydrous Aprotic Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Step-by-Step Derivatization Protocol
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral amine (1.0 eq.) and this compound (1.05 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Expert Insight: Using a slight excess of the CDA ensures that the chiral amine is fully consumed, preventing any potential kinetic resolution that could skew the measured ee value. Anhydrous conditions are critical to prevent hydrolysis of the coupling agent.
-
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 eq.) to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a small plug of celite or cotton to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture.
-
-
Sample Preparation for NMR: Dissolve a small amount (5-10 mg) of the dried product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube.
NMR Analysis and ee Calculation
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal separation).[8]
-
Signal Identification: Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter, such as the α-proton of the original amine or the N-methyl protons of the CDA, are often the best candidates.
-
Self-Validation: To confirm signal identity, it is best practice to first run the derivatization on a known racemic (50:50) sample of the amine. This will produce two signals of equal integration, confirming their identity and the method's resolving power.
-
-
Integration: Carefully integrate the selected pair of signals (Integral A and Integral B).
-
Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100
Example Data Presentation
| Analyte Proton | Diastereomer 1 Shift (δ₁) | Diastereomer 2 Shift (δ₂) | Integral A | Integral B | Calculated ee |
| -CH(Ph)-NH- | 4.85 ppm | 4.78 ppm | 1.00 | 0.25 | 60% |
| -N-CH₃ (from CDA) | 2.54 ppm | 2.51 ppm | 1.00 | 0.25 | 60% |
Illustrative Reaction Mechanism
The derivatization reaction transforms the enantiomeric relationship into a diastereomeric one, which is the key to enabling NMR-based quantification.
Caption: Conversion of enantiomers to distinguishable diastereomers.
Concluding Remarks
The use of this compound as a chiral derivatizing agent provides a reliable and accessible method for determining the enantiomeric excess of chiral amines and alcohols via NMR spectroscopy. The protocol is robust, the starting materials are commercially available, and the resulting analysis provides direct, quantitative evidence of enantiomeric purity. By explaining the causality behind each step and incorporating self-validating controls, this method becomes a trustworthy tool for researchers, scientists, and drug development professionals dedicated to the principles of stereochemical integrity.
References
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015). Source: Angewandte Chemie International Edition.
-
Chiral derivatizing agent. (n.d.). Source: Grokipedia.
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Source: Chemical Science.
-
Chiral derivatizing agent. (n.d.). Source: Wikipedia.
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Source: PubMed.
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Source: National Institutes of Health (NIH).
-
This compound. (n.d.). Source: Sigma-Aldrich.
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Source: National Institutes of Health (NIH).
-
Determination of enantiomeric excess. (n.d.). Source: University of Bath.
-
This compound. (n.d.). Source: Appchem.
-
Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). Source: National Institutes of Health (NIH).
-
NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. (n.d.). Source: ChemRxiv.
-
2-(Methylamino)-2-phenylacetic acid. (n.d.). Source: PubChem, National Institutes of Health (NIH).
-
NMR Spectroscopy for Studying Chirality. (n.d.). Source: ResearchGate.
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). Source: Semantic Scholar.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. appchemical.com [appchemical.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Use of (S)-2-(Methylamino)-2-phenylacetic acid in the synthesis of heterocyclic compounds.
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the chiral building block, (S)-2-(Methylamino)-2-phenylacetic acid, in the synthesis of valuable heterocyclic compounds.
Introduction: The Strategic Value of this compound
This compound is a non-natural, chiral α-amino acid derivative. Its structure is distinguished by a stereogenic center at the α-carbon, which is substituted with a methylamino group, a phenyl ring, and a carboxylic acid. This unique arrangement of functional groups makes it an exceptionally valuable starting material in asymmetric synthesis.[1][2][3] In the synthesis of heterocyclic compounds, it serves not merely as a precursor but as a source of chirality, enabling the stereocontrolled construction of complex molecular architectures.[4][5]
The inherent chirality of this molecule can be leveraged to direct the stereochemical outcome of subsequent reactions, a strategy central to the efficient synthesis of enantiomerically pure pharmaceutical agents and natural products.[5][6] This guide explores its application in the diastereoselective synthesis of key heterocyclic scaffolds, including pyrrolidines, piperidines, and oxazolidinones, providing both mechanistic insights and detailed experimental protocols.
Core Application I: Diastereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active compounds.[7][8] The synthesis of substituted pyrrolidines with high stereocontrol is a significant challenge in organic synthesis. This compound provides an elegant solution through the generation of chiral non-racemic azomethine ylides, which can undergo stereoselective 1,3-dipolar cycloaddition reactions.
Mechanistic Rationale
The core principle involves the thermal decarboxylation of the α-amino acid in the presence of an aldehyde or ketone. This condensation reaction generates a transient azomethine ylide. The stereochemistry of the ylide is dictated by the starting amino acid. The phenyl group tends to occupy a pseudo-equatorial position to minimize steric strain, thereby creating a biased facial selectivity. When this chiral ylide reacts with a dipolarophile (e.g., an electron-deficient alkene), it approaches from the less sterically hindered face, leading to the formation of a highly substituted pyrrolidine with excellent diastereoselectivity.[9]
Caption: Workflow for Pyrrolidine Synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrrolidine Derivative
This protocol describes the reaction between this compound, benzaldehyde, and N-phenylmaleimide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene, anhydrous
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.65 g) and N-phenylmaleimide (10 mmol, 1.73 g).
-
Add 50 mL of anhydrous toluene to the flask.
-
Add benzaldehyde (11 mmol, 1.12 mL) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by TLC by observing the consumption of the starting materials. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity, is typically effective.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified pyrrolidine derivative as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio (dr).
Data Presentation:
| Dipolarophile | Aldehyde | Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-Phenylmaleimide | Benzaldehyde | 85% | >95:5 |
| Dimethyl fumarate | Formaldehyde | 78% | 90:10 |
| Acrylonitrile | p-Nitrobenzaldehyde | 72% | 88:12 |
Core Application II: Synthesis of Piperidines from Amino Acid Scaffolds
The piperidine nucleus is a cornerstone of medicinal chemistry, found in numerous blockbuster drugs.[10][11] Chiral amino acids like this compound can be elaborated into chiral piperidines through multi-step sequences involving chain extension followed by intramolecular cyclization.
Mechanistic Rationale
A common strategy involves a five-linear-step synthesis.[12]
-
Protection: The methylamino group is protected, often with a Boc (tert-butoxycarbonyl) group, to prevent side reactions.
-
Reduction: The carboxylic acid is reduced to a primary alcohol.
-
Activation: The alcohol is converted into a good leaving group, typically a tosylate.
-
Chain Extension: A two-carbon unit is introduced via nucleophilic substitution of the tosylate.
-
Cyclization: After deprotection and activation of the new terminal group, an intramolecular nucleophilic substitution or reductive amination closes the six-membered ring. The stereocenter from the original amino acid guides the conformation of the cyclization precursor, influencing the stereochemical outcome.
Caption: General workflow for piperidine synthesis.
Experimental Protocol: Multi-step Synthesis of a Chiral 3-Substituted Piperidine
This protocol outlines a general pathway adaptable from similar amino acid precursors.[12]
Step A: Protection and Reduction
-
Dissolve this compound (10 mmol) in a 1:1 mixture of Dioxane/Water (50 mL).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 11 mmol) and sodium bicarbonate (25 mmol). Stir at room temperature overnight.
-
Extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with ethyl acetate again. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to get N-Boc protected acid.
-
Dissolve the crude acid in anhydrous THF (50 mL) and cool to 0 °C. Add borane-tetrahydrofuran complex (1.0 M solution in THF, 25 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with methanol at 0 °C, then concentrate under vacuum to yield the crude N-Boc protected amino alcohol. Purify by column chromatography.
Step B: Tosylation and Cyclization
-
Dissolve the purified amino alcohol (8 mmol) in dichloromethane (40 mL) and cool to 0 °C.
-
Add triethylamine (24 mmol) followed by p-toluenesulfonyl chloride (17.6 mmol) portion-wise. Stir at 0 °C for 4 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer and concentrate to get the ditosylate intermediate.
-
Dissolve the crude ditosylate in a suitable solvent like acetonitrile (50 mL). Add an appropriate primary amine (e.g., benzylamine, 10 mmol) and a non-nucleophilic base like potassium carbonate (24 mmol).
-
Reflux the mixture for 24 hours. Monitor by TLC.
-
After cooling, filter off the solids and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-protected piperidine derivative. Final deprotection (e.g., hydrogenation for a benzyl group) yields the target piperidine.
Core Application III: Asymmetric Synthesis of Oxazolidinones
Oxazolidinones are a critical class of heterocycles. Chiral versions are famous as "Evans auxiliaries" for directing stereoselective reactions, while other derivatives are potent antibiotics (e.g., Linezolid).[13][][15] this compound is an excellent precursor to chiral 1,2-amino alcohols, the key intermediates for oxazolidinone synthesis.[4]
Mechanistic Rationale
The synthesis is a straightforward two-step process:
-
Reduction: The carboxylic acid functional group of the starting material is selectively reduced to a primary alcohol using a reducing agent like LiAlH₄ or BH₃·THF. This yields the chiral (S)-2-(methylamino)-2-phenylethanol.
-
Cyclization: The resulting 1,2-amino alcohol is then cyclized with a carbonylating agent. Reagents like phosgene, triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate are commonly used. The reaction proceeds via formation of an intermediate carbamate which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the five-membered oxazolidinone ring.
Caption: Synthesis pathway for chiral oxazolidinones.
Experimental Protocol: Synthesis of (S)-4-Phenyl-3-methyloxazolidin-2-one
Step A: Reduction to (S)-2-(methylamino)-2-phenylethanol
-
Carefully add lithium aluminum hydride (LiAlH₄, 15 mmol) to a flask containing 50 mL of anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Dissolve this compound (10 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction back to 0 °C and quench it sequentially by the slow, dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and then water again (1.8 mL).
-
Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF. Concentrate the combined filtrates under reduced pressure to obtain the crude amino alcohol, which can often be used in the next step without further purification.
Step B: Cyclization to the Oxazolidinone
-
Dissolve the crude amino alcohol (approx. 10 mmol) in 50 mL of dichloromethane.
-
Add 1,1'-Carbonyldiimidazole (CDI, 11 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography to yield (S)-4-phenyl-3-methyloxazolidin-2-one as a white solid.[16]
Data Presentation:
| Step | Product | Typical Yield (%) | Key Analytical Data |
| Reduction | (S)-2-(methylamino)-2-phenylethanol | 90-95% (crude) | ¹H NMR confirms disappearance of COOH |
| Cyclization | (S)-4-phenyl-3-methyloxazolidin-2-one | 85-90% | M.p. and spectral data consistent with literature values.[16] |
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer Professional. Available at: [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications Chemical Reviews. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available at: [Link]
-
Rewiring amino acids to piperidines. Tohoku University Research Repository. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of piperidine derivatives. ResearchGate. Available at: [Link]
-
This compound. Appchem. Available at: [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central (PMC). Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]
-
2-Oxazolidinone. Wikipedia. Available at: [Link]
-
A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters. Available at: [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. dokumen.pub. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC) NIH. Available at: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central (PMC). Available at: [Link]
-
Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. ResearchGate. Available at: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2611-88-3 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.box]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 15. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 16. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in chiral resolution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can design robust and reproducible crystallization processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful diastereomeric resolution strategy.
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution via diastereomeric salt formation is a classic and powerful technique for separating enantiomers.[1] Enantiomers, being mirror images, have identical physical properties (e.g., solubility), making direct separation by crystallization impossible. The core principle involves reacting a racemic mixture (a 50:50 mix of enantiomers) with an enantiomerically pure chiral resolving agent.[2][3] This acid-base reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent.[1][4] This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration.[2][4][5]
Q2: How do I select an optimal chiral resolving agent?
The selection of the resolving agent is a critical first step. An ideal agent should be readily available, inexpensive, and easily recoverable. Chemically, the most important consideration is the acid-base strength. For the resolution of a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is used.[] A general rule of thumb is that the pKa difference between the racemate and the resolving agent should be approximately 2-3 pKa units to ensure clean salt formation.
Q3: How do I choose the right solvent system?
The solvent is not merely a medium for crystallization; it is an active participant that dictates the solubility difference between the two diastereomeric salts.[5] An ideal solvent should exhibit a large solubility difference between the desired and the undesired diastereomer.[5] The desired diastereomer should be significantly less soluble to ensure it crystallizes first and with high purity. A solvent screen is almost always necessary to identify the optimal system.[5][7]
Q4: What is the difference between kinetic and thermodynamic control in resolution?
Understanding this concept is crucial for troubleshooting.
-
Thermodynamic Control: This is the equilibrium-driven outcome. Given enough time, the system will settle on the most stable state, which means the less soluble (i.e., more thermodynamically stable) diastereomeric salt will crystallize.[8][9] Most successful resolutions operate under thermodynamic control.
-
Kinetic Control: This outcome is dictated by the rate of crystallization.[8][9] Sometimes, the more soluble diastereomer might crystallize faster (i.e., it has a lower activation energy for nucleation). This can lead to poor or even inverted stereochemical enrichment. Kinetic outcomes are often favored by rapid cooling or high supersaturation.[8]
Q5: What is the importance of supersaturation and how can I control it?
Supersaturation is the primary driving force for crystallization.[10][11] It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. Without it, nucleation and crystal growth will not occur. However, the level of supersaturation is critical:
-
Too Low: No crystallization.
-
Too High: Can lead to rapid, uncontrolled nucleation, which often traps impurities and the undesired diastereomer, resulting in low purity.[10] It is also a primary cause of "oiling out."[12][13]
Supersaturation is typically controlled by cooling a saturated solution, by adding an anti-solvent, or by evaporating the solvent.[14] A slow, controlled generation of supersaturation is key to forming high-quality, pure crystals.[10][15]
Part 2: Troubleshooting Guides
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem: My resolution "oils out" instead of crystallizing.
"Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[7][13] This is a common and frustrating problem that severely hinders purification.
Root Cause Analysis & Solutions
| Probable Cause | Explanation | Recommended Solutions |
| Excessive Supersaturation | The concentration of the salt exceeds the solution's capacity so rapidly that it crashes out as a liquid before it can form an ordered crystal lattice.[12][13] This is often caused by a rapid cooling rate or adding an anti-solvent too quickly. | 1. Reduce Cooling Rate: Employ a slower, controlled cooling profile.[12] 2. Use a More Dilute Solution: Start with a lower concentration of the racemate and resolving agent.[12] 3. Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a controlled rate to a stirred solution.[12] |
| Inappropriate Solvent System | The chosen solvent may be too "good," keeping the salt soluble even at high concentrations, or the salt's melting point may be lower than the crystallization temperature in that specific solvent.[7][16] | 1. Change the Solvent: Screen for solvents where the salt is less soluble.[7][17] Sometimes a less polar solvent can favor crystallization.[7] 2. Lower Crystallization Temperature: If possible, cool the solution to a lower temperature.[7] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, promoting an amorphous, oily phase instead.[18] | 1. Purify Starting Materials: Ensure the starting racemate and resolving agent are of high purity.[7] 2. Introduce a Seeding Step: Adding seed crystals of the desired diastereomer can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation, preventing oiling.[13][18] |
Troubleshooting Workflow: Oiling Out
Caption: A decision-making workflow for troubleshooting oiling out.
Problem: The diastereomeric excess (d.e.) of my crystals is poor.
Low diastereomeric excess means that the undesired diastereomer is co-crystallizing with the desired one, leading to an impure product.
Root Cause Analysis & Solutions
| Probable Cause | Explanation | Recommended Solutions |
| Formation of a Solid Solution | This is a challenging scenario where the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, forming a single, mixed solid phase.[12] Repeated recrystallizations will fail to improve purity.[12] | 1. Change the Solvent System: Varying solvent polarity or hydrogen bonding capacity can alter crystal packing and potentially break the solid solution.[12] 2. Change the Resolving Agent: A structurally different resolving agent will form diastereomers with completely different physical properties and packing arrangements, often avoiding the solid solution issue.[12] |
| Unfavorable Phase Diagram | The ternary phase diagram (racemate-resolving agent-solvent) may show that at the chosen stoichiometry and temperature, a pure diastereomer cannot be isolated.[19][20] | 1. Adjust Stoichiometry: Vary the molar ratio of the resolving agent. While 1:1 is common, sometimes using a sub-stoichiometric amount of resolving agent can improve selectivity.[5] 2. Slurry Experiments: Slurrying the impure solid in a suitable solvent for an extended period can allow the system to reach thermodynamic equilibrium, often converting the less stable, impure solid into the more stable, pure diastereomer (Ostwald Ripening).[18] |
| Kinetic Trapping | Rapid crystallization, driven by high supersaturation, can physically trap the more soluble diastereomer in the growing crystal front. | 1. Slow Down Crystallization: Use a very slow cooling rate or a very slow anti-solvent addition rate.[21] 2. Controlled Seeding: Add a small amount of high-purity seed crystals at a point of low supersaturation to promote slow, controlled growth over spontaneous nucleation.[22][23] |
Part 3: Key Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify a solvent system that provides the largest solubility difference between the two diastereomeric salts.
Methodology:
-
Preparation: In separate arrays of vials (e.g., 96-well plate), prepare the two individual diastereomeric salts. This requires small-scale synthesis and isolation of both the (R,R') and (S,R') salts.
-
Solvent Addition: Add a fixed volume of a panel of solvents (covering a range of polarities, e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) to each vial.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Sampling & Analysis: Centrifuge the plates to pellet the undissolved solid. Carefully remove a sample of the supernatant (the saturated mother liquor).
-
Quantification: Analyze the concentration of the salt in each supernatant sample by a suitable method like HPLC or UV-Vis spectroscopy.[5]
-
Selection: The best solvent is the one that shows the highest solubility for one diastereomer and the lowest solubility for the other. This maximizes the theoretical yield and purity.
Protocol 2: Effective Seeding Strategy
Objective: To ensure reproducible crystallization by controlling the point of nucleation.
Methodology:
-
Seed Preparation: The seed crystals must be of the desired diastereomer and have high purity. If necessary, gently grind the seeds to a fine powder to ensure a large surface area.[24]
-
Determine Metastable Zone Width (MSZW): Prepare a saturated solution at a high temperature. Cool it slowly while monitoring turbidity. The temperature at which nucleation occurs marks the boundary of the metastable zone.
-
Seeding Point: The ideal seeding temperature is within the metastable zone – a point where the solution is supersaturated, but not so much that spontaneous nucleation occurs.[22][24] This allows the seeds to grow without dissolving.[24]
-
Execution:
-
Prepare the supersaturated solution of the diastereomeric salt mixture.[5]
-
Cool the solution to the predetermined seeding temperature.
-
Add a small quantity (typically 0.1-1% by mass) of the seed crystals, preferably as a slurry in a small amount of the mother liquor to ensure good dispersion.[22]
-
Hold the temperature for a period (e.g., 1-2 hours) to allow the seeds to establish themselves.
-
Proceed with a slow, controlled cooling profile to the final crystallization temperature.[5]
-
Crystallization Control Workflow
Caption: A typical workflow for a seeded, controlled cooling crystallization.
Part 4: Advanced Concepts
-
The Role of Impurities: Even small amounts of impurities can significantly impact crystallization by inhibiting nucleation or being incorporated into the crystal lattice.[7] The presence of an undesired enantiomer in the resolving agent is a particularly critical impurity that directly reduces the maximum possible enantiomeric excess of the product.[25][26]
-
Understanding Ternary Phase Diagrams: For complex systems, constructing a ternary phase diagram (representing the solubilities of the two diastereomers in the solvent) is invaluable.[12][19] It provides a complete map of the solid-liquid equilibria and allows for the rational design of a crystallization process by showing the regions of composition and temperature where the desired pure diastereomer can be isolated.[27][28][29]
References
- Troubleshooting low yields in diastereomeric salt form
- Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization - ACS Public
- Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (URL: )
- SUPERSATURATION-CONTROLLED CRYSTALLIZ
- dealing with solid solutions in diastereomeric salt resolution - Benchchem. (URL: )
- Oiling Out in Crystalliz
- Kinetics of Crystallization in Supersatur
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (URL: )
- Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Public
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (URL: )
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (URL: )
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (URL: )
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. (URL: )
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (URL: )
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - ERA. (URL: )
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (URL: [Link])
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Resolution | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
(116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (URL: [Link])
-
(a) Ternary phase diagram of n‐salt and p‐salt in 94 wt % ethanol:6%... - ResearchGate. (URL: [Link])
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. (URL: [Link])
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (URL: [Link])
-
Diastereomeric resolution rationalized by phase diagrams under the actual conditions of the experimental process | Request PDF - ResearchGate. (URL: [Link])
-
Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
-
Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. (URL: [Link])
-
Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Overview & Determination of Enantiomeric Impurities - Veeprho. (URL: [Link])
-
Dynamic thermodynamic resolution: advantage by separation of equilibration and resolution. (URL: [Link])
-
(PDF) The potential of chiral solvents in enantioselective crystallization - ResearchGate. (URL: [Link])
-
Crystallization - Wikipedia. (URL: [Link])
-
Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
Controlling the Effect of Chiral Impurities on Viedma Ripening - ResearchGate. (URL: [Link])
-
Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])
-
How to perform a seeding experiment with the Crystalline instrument - YouTube. (URL: [Link])
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (URL: [Link])
-
Diastereomeric recrystallization - Wikipedia. (URL: [Link])
-
Resolution Control in a Continuous Preferential Crystallization Process - ACS Publications. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (URL: [Link])
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (URL: [Link])
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL: [Link])
-
The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (URL: [Link])
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. lutpub.lut.fi [lutpub.lut.fi]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 19. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. mt.com [mt.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. mt.com [mt.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. veeprho.com [veeprho.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Scaling Up Diastereomeric Salt Resolution
Welcome to the Technical Support Center for Diastereomeric Salt Resolution. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up chiral separations. As a Senior Application Scientist, I've compiled this resource to address the common, and often frustrating, challenges encountered when transitioning from bench-scale success to pilot or manufacturing-scale production.
The classical method of resolving a racemic mixture by forming diastereomeric salts remains a cornerstone of pharmaceutical development due to its scalability and cost-effectiveness.[1][2][3] However, the thermodynamics and kinetics that govern success in a 100 mL flask do not always translate predictably to a 100 L reactor. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your process.
Section 1: Frequently Asked Questions - Core Principles of Scale-Up
This section addresses fundamental questions that form the basis of a robust and scalable resolution process.
Q1: We have a successful lab-scale resolution. What are the most critical initial parameters to investigate for scale-up?
A1: When scaling up, the paradigm shifts from simply achieving separation to ensuring reproducibility, robustness, and control. Your initial focus should be on the parameters that are most sensitive to changes in scale. These include:
-
Solubility and Supersaturation: This is the thermodynamic driving force of your crystallization.[4] You must thoroughly understand the solubility curves of both the desired and undesired diastereomeric salts in your chosen solvent system. A key challenge is that heating and cooling are less efficient and uniform in large vessels, which can create localized areas of high supersaturation, leading to unwanted nucleation or oiling out.
-
Mixing and Mass Transfer: Agitation in a large reactor is fundamentally different from a magnetic stir bar in a flask. Inadequate mixing can lead to non-homogenous temperature and concentration profiles, causing inconsistent nucleation and growth. Conversely, overly aggressive agitation can cause crystal breakage (attrition), leading to a wide particle size distribution and filtration problems.[]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up. This means heating and, more critically, cooling will be much slower. A cooling profile that works in the lab could be disastrous at scale, potentially causing rapid, uncontrolled crystallization.
-
Seeding Strategy: A well-defined seeding strategy is paramount for process control at scale.[6][7] Relying on spontaneous nucleation is not a viable or reproducible option in a manufacturing environment. You need to define the seed loading, seed size, and the precise point (temperature and supersaturation level) of seed addition.[7]
Q2: How does the choice of solvent system impact scalability?
A2: The solvent system is arguably the most critical factor in a diastereomeric resolution, as it governs the solubility difference between the two salts—the very basis of the separation.[8][9][10] An ideal solvent for scale-up should not only provide excellent selectivity but also possess practical physical properties summarized in the table below.
| Property | Importance for Scale-Up | Rationale |
| High Selectivity | Critical | Maximizes the solubility difference between diastereomers, leading to higher purity and yield. |
| Moderate Solubility | High | Avoids using excessively large solvent volumes (low solubility) or struggling to induce crystallization (high solubility). |
| Boiling Point | High | A boiling point between 80-120°C is often ideal. Lower boiling points can lead to solvent loss and safety issues at scale. Very high boiling points require more energy and can be difficult to remove during drying. |
| Viscosity | Medium | Low viscosity facilitates better mixing and heat transfer. High viscosity can impede these processes and complicate filtration. |
| Safety & Environmental | Critical | Must be compatible with plant safety regulations (e.g., flash point) and environmental policies. Green solvents are increasingly preferred.[11][12] |
| Cost & Availability | High | The solvent must be commercially available in large quantities at a reasonable cost for the process to be economically viable. |
Note: This data is for illustrative purposes. Always consult safety data sheets and internal company guidelines for specific solvent selection.
Q3: We are forming a solid solution, where both diastereomers co-crystallize. How do we address this?
A3: The formation of a solid solution is a common and challenging issue where both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization impossible.[13][14][15][16] This indicates that the thermodynamic preference for one diastereomer to crystallize is being kinetically overridden.
Your primary strategies are:
-
Solvent System Modification: This is the most effective approach. The formation of a solid solution can be highly solvent-dependent.[8] A comprehensive solvent screening is required to find a system that disrupts the co-crystallization, potentially by altering hydrogen bonding or other intermolecular interactions.[16]
-
Change the Resolving Agent: A structurally different resolving agent will form diastereomeric salts with entirely different physical properties and crystal packing arrangements, which may prevent the formation of a solid solution.[16]
-
Kinetic vs. Thermodynamic Control: Sometimes, a solid solution forms under kinetic control (rapid precipitation).[17] By slowing down the process—for example, with a much slower cooling rate or by holding the slurry at a specific temperature for an extended period (a process known as "slurry aging" or "digestion")—you can allow the system to reach thermodynamic equilibrium, potentially favoring the crystallization of the single, desired diastereomer.[18]
Section 2: Troubleshooting Guide - Common Scale-Up Failures
This section provides a question-and-answer formatted guide to troubleshoot specific issues that frequently arise during the scale-up process.
Issue 1: "Oiling Out" - The Product Separates as a Liquid, Not a Solid
Q: Our diastereomeric salt formed perfect crystals in the lab, but at a larger scale, it's separating as a thick, gooey oil. What causes this and how can we fix it?
A: "Oiling out," or liquid-liquid phase separation, is a classic scale-up problem.[19][20] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solvated solid.[9][21] The solute comes out of solution as a liquid phase instead of an ordered crystal lattice.[22] This is detrimental because the oil phase is often a good solvent for impurities, and its uncontrolled solidification rarely produces pure, crystalline material.[19][20][21]
Primary Causes & Solutions:
-
Cause: Excessive Supersaturation. This is the most common reason. Slower heat transfer in large reactors can lead to rapid drops in temperature in parts of the vessel, creating localized, high supersaturation.
-
Solution 1: Slow Down the Process. Reduce the cooling rate or the addition rate of an anti-solvent. This keeps the supersaturation level within the metastable zone width (MSZW), where crystal growth is favored over nucleation or oiling out.[19]
-
Solution 2: Increase Solvent Volume. A more dilute solution is less likely to reach the critical supersaturation level that causes oiling out.[9]
-
-
Cause: High Impurity Levels. Impurities can depress the melting point of your product and interfere with the crystal lattice formation, promoting oiling out.[21][23]
-
Solution: Ensure the purity of your starting materials (racemate, resolving agent, and solvent).[24] If necessary, purify the starting racemate before the resolution step.
-
-
Cause: Inadequate Seeding. Without seed crystals to provide a surface for growth, the supersaturation can build up to a point where oiling out is the only release path.
Issue 2: Poor or Inconsistent Diastereomeric Excess (d.e.)
Q: The diastereomeric excess (d.e.) of our isolated salt is significantly lower and more variable at scale compared to our lab results. What's going wrong?
A: A drop in d.e. indicates that the undesired diastereomer is co-precipitating with your target product.[8] This is usually a problem of kinetics and control.
Troubleshooting Decision Tree for Low d.e.:
Caption: Troubleshooting logic for low diastereomeric excess.
-
Rapid Cooling: Fast cooling drives the system under kinetic control, trapping the more soluble diastereomer in the crystal lattice of the less soluble one.[9]
-
Poor Mixing: Inadequate agitation can create "dead zones" in the reactor where the temperature is lower, causing localized, rapid crystallization and trapping of the undesired diastereomer.
-
Impurities: Certain impurities can act as templates or disrupt the crystal growth process, leading to the incorporation of the wrong diastereomer.[25][26]
Issue 3: Low Yield
Q: Our yield has dropped from 85% in the lab to less than 60% in the pilot plant. Where is our product going?
A: A significant drop in yield usually means that your desired product is remaining in the mother liquor.[21]
Possible Causes & Solutions:
-
Suboptimal Final Temperature/Concentration: The equilibrium solubility at your final isolation temperature might be higher than anticipated due to slight inaccuracies in lab-scale measurements.
-
Too Much Solvent: An error in scaling calculations or the use of excessive solvent for rinses can lead to a significant portion of the product remaining dissolved.[21]
-
Solution: Re-verify all scaling calculations. Minimize the volume of solvent used for transfers and washes. Always use ice-cold solvent for washing the filter cake to minimize dissolution of the product.[10]
-
-
Premature Isolation: The system may not have reached thermodynamic equilibrium when it was filtered.[24] Crystallization in large volumes can be slower.
-
Solution: Increase the "slurry aging" time. Hold the batch at the final temperature with agitation for a longer period before filtration to ensure maximum crystallization has occurred.[18]
-
Issue 4: Poor Filtration and Drying Characteristics
Q: The crystals from our scaled-up batch are very fine, almost like mud, leading to extremely long filtration times and difficulty in drying. Why did the crystal morphology change?
A: This points to a change in the balance between crystal nucleation and growth.[27] The formation of excessive fines (very small crystals) is often due to uncontrolled primary or secondary nucleation.[]
Primary Causes & Solutions:
-
Uncontrolled Nucleation: Adding the anti-solvent too quickly or crashing the temperature creates high supersaturation, leading to a massive nucleation event that produces a large number of very small crystals.
-
Solution: Control the rate of supersaturation generation through slower cooling or anti-solvent addition. A well-designed seeding protocol is the most effective way to control nucleation and promote the growth of existing crystals.[][6]
-
-
Agitator-Induced Breakage (Attrition): High agitator speeds, especially with an improperly designed impeller, can physically break the crystals, creating fines. This is a form of secondary nucleation.[28]
-
Solution: Optimize the agitation speed and impeller design. The goal is to keep the solids suspended without causing excessive shear. This often requires collaboration with a chemical engineer.
-
-
Agglomeration: Sometimes, very small primary crystals can stick together to form loose clusters (agglomerates). These can trap solvent and impurities and may break apart during filtration, blocking the filter medium.[]
-
Solution: Optimizing the cooling and supersaturation rates can prevent the initial formation of excessive fines that lead to agglomeration.[]
-
Section 3: Advanced Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Scale-Up
This protocol outlines a method for rapidly identifying promising solvent systems for a selective crystallization process.
Objective: To identify a solvent or solvent mixture that provides the largest difference in solubility between the two diastereomeric salts.
Materials:
-
Racemic compound and chiral resolving agent.
-
A diverse library of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons, water).
-
96-well microplate and sealing mats.
-
Automated liquid handler (optional, but recommended).
-
Plate shaker/incubator.
-
HPLC with a suitable chiral column for analysis.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pre-formed diastereomeric salt mixture in a volatile solvent like methanol.
-
Plate Preparation: Dispense a precise volume of the stock solution into each well of the 96-well plate.
-
Evaporation: Evaporate the volatile solvent completely, leaving a thin film of the solid salt mixture in each well.
-
Solvent Addition: Add a precise volume of each unique screening solvent (or solvent mixture) to the wells.
-
Equilibration: Seal the plate and place it on a shaker/incubator at a controlled temperature (e.g., 25°C) for 12-24 hours to allow the system to reach solid-liquid equilibrium.
-
Sampling: After equilibration, carefully take a sample from the supernatant (the liquid phase) of each well.
-
Analysis: Analyze the composition of the supernatant by chiral HPLC to determine the concentration of each diastereomer.
-
Data Interpretation: The most promising solvents are those where the supernatant is significantly enriched in one diastereomer, indicating that the other diastereomer has preferentially crystallized.
Section 4: The Role of Process Analytical Technology (PAT)
Q: How can modern Process Analytical Technology (PAT) tools help us avoid these scale-up problems?
A: PAT provides real-time, in-process measurements that allow for a much deeper understanding and control of the crystallization process, moving away from a "black box" approach.[29][30][31] Implementing PAT is a key component of the Quality by Design (QbD) framework.[29][31]
Key PAT Tools for Crystallization:
-
FTIR/Raman Spectroscopy: In-situ probes can continuously measure the concentration of the solute in the solution.[31][32] This allows for precise, real-time tracking of supersaturation, enabling much tighter control over cooling and anti-solvent addition profiles.
-
Focused Beam Reflectance Measurement (FBRM): An FBRM probe is inserted into the reactor and measures the chord length distribution of particles in real-time.[30][31] This gives you a dynamic picture of how crystal size and count are changing, allowing you to pinpoint nucleation events, monitor crystal growth, and detect agglomeration or attrition as it happens.
-
Particle Vision and Microscopy (PVM): A PVM probe provides high-resolution images of the crystals and particles directly within the process.[4][30] This is invaluable for visually confirming the onset of crystallization, detecting oiling out, and observing changes in crystal habit or morphology in real-time.[4]
By combining these tools, you can design a process within a well-understood "design space," ensuring that the crystallization behaves predictably and robustly, batch after batch.[29]
Workflow Diagram: PAT-Enabled Crystallization Scale-Up
Caption: From lab understanding to plant control using PAT.
By leveraging the principles and troubleshooting strategies outlined in this guide, you can approach the scale-up of diastereomeric salt resolutions with greater confidence, leading to a more efficient, robust, and successful manufacturing process.
References
- Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science.
- How PAT tools can help improve understanding of the crystallisation process. (n.d.). Sai Life Sciences.
- Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). Speciality Chemicals Magazine.
- Real-time monitoring of crystallization in active pharmaceutical ingredients. (2024, May 27). Technology Networks.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). Benchchem.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.
- Process Analytical Technology in Continuous Crystallization. (2020, February 13). Royal Society of Chemistry.
- Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics. (2013, June 26). Acta Crystallographica Section B.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.
- Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulfate. (n.d.). Benchchem.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. (n.d.). Benchchem.
- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.
- Dealing with solid solutions in diastereomeric salt resolution. (n.d.). Benchchem.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013, March 17). Organic Process Research & Development.
- dealing with oiling out in recrystallization. (2013, February 3). Reddit.
- Dynamic thermodynamic resolution: advantage by separation of equilibration and resolution. (2009, February 17). Accounts of Chemical Research.
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
- From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEP Magazine.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). PharmaBlock.
- Resolution of Enantiomers. (2025, September 15). Chiralpedia.
- Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity. (n.d.). Benchchem.
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. (n.d.). Benchchem.
- Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013, March 17). American Chemical Society.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design.
- Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci.
- Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. (n.d.). Scilit.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
- Impact of impurities on crystal growth. (n.d.). Nature.
- Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
- Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit.
- Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. (n.d.). National Institutes of Health.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. catsci.com [catsci.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. advanceseng.com [advanceseng.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. [PDF] Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics | Semantic Scholar [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mt.com [mt.com]
- 20. lutpub.lut.fi [lutpub.lut.fi]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 26. Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 31. books.rsc.org [books.rsc.org]
- 32. news-medical.net [news-medical.net]
Technical Support Center: Guided Optimization of Crystallization-Induced Diastereomer Transformation (CIDT)
Welcome to the technical support center for Crystallization-Induced Diastereomer Transformation (CIDT). This guide is designed for researchers, chemists, and process development professionals who are looking to harness the power of CIDT to achieve high yields and purities of desired diastereomers. Here, we move beyond basic protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your transformations effectively.
Foundational Principles: Understanding the CIDT Process
Before troubleshooting, it's crucial to grasp the core mechanism of CIDT. The process relies on the dynamic equilibrium between two or more diastereomers in solution, coupled with the selective crystallization of one of those diastereomers. This selective removal from the solution phase drives the equilibrium to continuously form more of the desired, less soluble diastereomer, potentially converting the entire mixture into a single, solid-phase product.[1][2] Success hinges on a delicate balance between the rate of epimerization in solution and the rate of crystallization.
Caption: The core principle of CIDT.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during CIDT experiments.
Q1: My yield of the desired diastereomer is consistently low. What are the likely causes?
A1: Low yield is a multifaceted problem. Consider these primary culprits:
-
Incomplete Epimerization: The rate of conversion of the undesired diastereomer to the desired one may be too slow. This leaves a significant portion of the undesired diastereomer in the solution phase at the end of the experiment.[3]
-
Product Decomposition: The conditions required for epimerization (e.g., high temperature or strong base/acid) might also be causing your product to decompose. Time-course analysis is crucial to determine if yield drops after an initial peak. In the optimization of a navoximod intermediate, it was observed that prolonged heating led to the decomposition of both the product and the resolving agent.[3]
-
Suboptimal Stoichiometry: If using a resolving agent, an insufficient charge can result in a lower yield because the desired diastereomer is "starved" of its crystallization partner as the agent decomposes or reacts elsewhere.[3]
-
Poor Solvent Choice: The chosen solvent may be too good, keeping your desired diastereomer in solution and preventing efficient crystallization, or it may hinder the epimerization reaction.
Q2: The diastereomeric excess (d.e.) of my crystalline product is poor. Why is it not improving?
A2: Poor diastereoselectivity in the solid phase typically points to one of two issues:
-
Co-crystallization: The undesired diastereomer might be crystallizing along with the desired one. This can happen if their solubilities are too similar in the chosen solvent system. Constructing a solubility phase diagram can be highly informative.[1]
-
Insufficient Epimerization Rate: If the rate of crystallization is significantly faster than the rate of epimerization, the system is kinetically trapped. The desired diastereomer crystallizes, but the undesired one does not have enough time to convert and remains in solution, limiting the overall transformation.[3]
Q3: How do I select an appropriate solvent system for my CIDT?
A3: Solvent selection is critical and involves a balancing act. An ideal solvent should:
-
Provide Differential Solubility: It must create a significant difference in solubility between the desired and undesired diastereomers. The desired product should be sparingly soluble to promote crystallization.
-
Facilitate Epimerization: The solvent must support the epimerization mechanism. For instance, polar solvents may be necessary to stabilize ionic intermediates in the epimerization pathway.[4]
-
Control Crystal Morphology: The solvent can significantly impact the crystal habit, which affects filtration and handling. Apolar solvents, for example, have been observed to increase the aspect ratio of crystals in some systems.[5]
-
Minimize Decomposition: The solvent should not promote side reactions or product degradation.
A screening approach, starting with common solvents of varying polarity (e.g., isopropanol, acetonitrile, toluene, heptane), is a practical first step.[1]
Q4: What is the role of a base or acid catalyst, and how do I choose one?
A4: A catalyst is often required to accelerate the epimerization to a practical rate. The mechanism of epimerization dictates the choice of catalyst.[2]
-
Base Catalysts (e.g., DBU, Triethylamine): These are used when epimerization proceeds through the deprotonation of an acidic proton, often alpha to a carbonyl or nitro group, to form an enolate or a similar stabilized anion.[1][6]
-
Acid Catalysts (e.g., L-DBTA, Lewis Acids): These are employed when the mechanism involves protonation or coordination to facilitate bond cleavage or formation, such as in the epimerization of certain donor-acceptor cyclopropanes via reversible C-C bond cleavage.[3][4]
The catalyst's strength and concentration must be optimized. Too much or too strong a catalyst can lead to side reactions and decomposition, while too little will result in slow, incomplete epimerization.
In-Depth Troubleshooting & Optimization Guides
When simple fixes are not enough, a systematic approach is necessary. This section provides detailed workflows to guide your optimization efforts.
Guide 1: Systematic Workflow for CIDT Optimization
This protocol outlines a logical progression of experiments to efficiently optimize your transformation.
Caption: A systematic workflow for CIDT optimization.
Experimental Protocol: Step-by-Step Optimization
-
Step 1: Initial Screening of Solvents and Catalysts
-
Objective: Identify a solvent system and catalyst that provide good differential solubility and facilitate epimerization without significant decomposition.
-
Methodology:
-
Prepare small-scale slurries of your diastereomeric mixture in a matrix of selected solvents (e.g., 4-8 candidates).
-
For each solvent, set up parallel experiments with and without a catalyst (if required). Choose a catalyst based on the likely epimerization mechanism.[1]
-
Stir the slurries at a constant temperature (e.g., 50 °C) for a set period (e.g., 24 hours).
-
After the allotted time, filter the solids and allow the filtrate to evaporate.
-
Analyze both the solid and the residue from the filtrate by HPLC or NMR to determine the yield and diastereomeric ratio.
-
-
Data Analysis: Summarize the results in a table to identify the most promising conditions.
Table 1: Example Solvent & Catalyst Screening Data
Solvent Catalyst (mol%) Solid Yield (%) Solid d.e. (%) Filtrate d.e. (%) Notes Toluene None 45 60 -50 Slow epimerization Toluene DBU (10%) 75 95 10 Promising Acetonitrile None 20 55 -40 Too soluble Acetonitrile DBU (10%) 60 92 25 Good, but lower yield | 2-Propanol | DBU (10%) | 55 | 88 | 15 | Significant decomposition |
-
-
Step 2: Temperature Profile Optimization
-
Objective: Find the optimal temperature that maximizes the epimerization rate while minimizing product decomposition and ensuring selective crystallization.
-
Methodology:
-
Using the best solvent/catalyst system from Step 1, set up several experiments at different isothermal temperatures (e.g., 40°C, 60°C, 80°C).
-
Monitor the reaction over time by taking samples of the slurry. Use a solution-phase selective sampling probe if available to analyze the liquid phase independently.[3]
-
Analyze samples for the concentration of both diastereomers and any decomposition products.
-
Plot concentration vs. time for each temperature. The ideal temperature will show rapid consumption of the undesired diastereomer and high concentration of the desired one without a significant increase in impurities.[3] Keep in mind that in some systems, temperature can even invert the diastereoselectivity of the crystallization.[4]
-
-
-
Step 3 & 4: Stoichiometry and Seeding
-
Objective: Fine-tune the process for robustness and control.
-
Methodology:
-
Stoichiometry: Vary the concentration of the catalyst or resolving agent. Insufficient catalyst slows epimerization, while excess can cause side reactions. For resolving agents, substoichiometric amounts will cap the maximum theoretical yield.[3]
-
Seeding: Once optimal conditions are established, introduce seeding to control the onset of crystallization and potentially the polymorphic form.[7] Add a small quantity (0.1-1% w/w) of the pure, desired diastereomer at the beginning of the cooling or anti-solvent addition phase. This provides a template for crystal growth, often leading to more consistent results and better crystal quality.
-
-
Advanced Process Control: Implementing Process Analytical Technology (PAT)
For robust, scalable CIDT processes, real-time monitoring is invaluable. Process Analytical Technology (PAT) provides a window into the reaction as it happens, enabling data-rich experiments and superior process understanding.[3]
Key PAT Tools for CIDT:
-
Online HPLC: This is the gold standard for CIDT monitoring. By using an automated sampling probe that selectively samples only the solution phase, you can track the real-time concentrations of both diastereomers in the liquid phase. This data reveals the true rates of epimerization and crystallization.[3][8]
-
FTIR/Raman Spectroscopy: In-situ probes can monitor changes in both the solution and solid phases simultaneously. This can be used to track desupersaturation (solute concentration decrease) and identify the polymorphic form of the crystallizing solid.[9][10]
-
Turbidity Probes (e.g., EasyViewer): These tools measure the amount of suspended solids, providing precise information on the onset of crystallization and dissolution events. They can also provide images of the crystals to monitor morphology in real time.[3][11]
Caption: An integrated PAT setup for real-time CIDT monitoring.
By implementing these advanced tools and following a systematic optimization workflow, you can transform CIDT from an unpredictable art into a reliable and efficient scientific process, delivering high-purity chiral molecules for your research and development needs.
References
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]
-
Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1047-1053. [Link]
-
Kolarovič, A., & Jakubec, P. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. Chemistry – A European Journal, 27(46), 11749-11771. [Link]
-
Kukor, A. J., et al. (2023). Guided Optimization of a Crystallization-Induced Diastereomer Transformation to Access a Key Navoximod Intermediate - Supporting Information. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Schematic depiction of the crystallization‐induced stereoisomer transformation. [Link]
-
Voight, E. A., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 144(42), 19515–19524. [Link]
-
Sivaramakrishnan, R., & Green, W. H. (2018). Diastereomers and Low-Temperature Oxidation. OSTI.GOV. [Link]
-
Zanetti, A., et al. (2020). Crystallization-Induced Diastereoisomer Transformation of Dihydroartemisinic Aldehyde with the Betti Base. Organic Process Research & Development, 24(5), 850–855. [Link]
-
Ebbers, E. J., et al. (1997). Crystallization-Induced Diastereomer Transformations. Tetrahedron, 53(28), 9417-9476. [Link]
-
Blackmond, D. G. (2010). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research, 43(9), 1161–1169. [Link]
-
Diaz-Moure, F. G., et al. (2024). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Srirangam, R. S., & Duggirala, N. K. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystals, 11(11), 1369. [Link]
-
Li, T., et al. (2022). Crystallization-Induced Deracemization: Experiments and Modeling. Crystal Growth & Design, 22(2), 1146–1157. [Link]
-
Knowles Group. (n.d.). Crystallization-Induced Diastereomer Transformations. [Link]
-
Blackmond, D. G. (2010). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research. [Link]
-
Hu, Y., et al. (2005). Crystallization Monitoring by Raman Spectroscopy: Simultaneous Measurement of Desupersaturation Profile and Polymorphic Form in Flufenamic Acid Systems. Industrial & Engineering Chemistry Research, 44(5), 1233–1240. [Link]
-
Tashiro, K., & Yoshioka, T. (2022). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Frontiers in Soft Matter. [Link]
-
Siddique, H., et al. (2021). Design, Development, and Analysis of an Automated Sampling Loop for Online Monitoring of Chiral Crystallization. Organic Process Research & Development, 25(4), 892–901. [Link]
-
Ebbers, E. J., et al. (1997). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
-
Diaz-Moure, F. G., et al. (2024). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry, 22(32), 6530-6534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 4. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Development, and Analysis of an Automated Sampling Loop for Online Monitoring of Chiral Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis of (S)-2-(Methylamino)-2-phenylacetic acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical and fine chemical synthesis, chirality is not a mere structural nuance; it is a critical determinant of biological activity, efficacy, and safety. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] The separation of racemic mixtures—equimolar compositions of two enantiomers—is therefore a foundational step in the development of single-enantiomer drugs.[2][3]
Among the arsenal of techniques for achieving this separation, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method.[4][5] This technique hinges on a simple yet elegant principle: reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, notably differential solubility, which can be exploited for separation via fractional crystallization.[1][6]
The success of this method is critically dependent on the selection of the resolving agent.[4] This guide provides an in-depth comparison of (S)-2-(Methylamino)-2-phenylacetic acid against other commonly employed chiral resolving agents, offering field-proven insights and experimental frameworks to guide your selection process.
The Principle of Diastereomeric Salt Formation
The core of this resolution technique is an acid-base reaction between a racemic compound (e.g., a racemic amine) and a single enantiomer of a chiral acid. This interaction creates two diastereomeric salts. The differential spatial arrangement of the atoms in these diastereomers leads to different lattice energies and solvation properties, resulting in varying solubilities in a given solvent system. The less soluble diastereomer preferentially crystallizes, allowing for its physical separation from the more soluble one.[1][4][7] Subsequently, the pure enantiomer is liberated from the salt, and the resolving agent can often be recovered for reuse.[1]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Focus Agent: this compound
This compound is a chiral carboxylic acid featuring a secondary amine and a phenyl group attached to the stereocenter. Its structure provides multiple points of interaction—ionic, hydrogen bonding, and π-stacking—which are crucial for effective chiral recognition and the formation of well-defined, crystalline diastereomeric salts.
Chemical Structure:
-
Synonym: (2S)-(methylamino)(phenyl)ethanoic acid
Key Attributes as a Resolving Agent:
-
Amphoteric Nature: While it is used as an acidic resolving agent, its secondary amine group can also participate in hydrogen bonding, potentially leading to more rigid and selective diastereomeric salt lattices.
-
Structural Rigidity: The phenyl group provides steric bulk and rigidity around the chiral center, which can enhance the differentiation between the two enantiomers of the substrate.
While not as ubiquitously cited as tartaric or mandelic acid, it represents a class of amino acid-derived resolving agents that can offer unique selectivity for challenging resolutions, particularly for racemic primary and secondary amines.
Comparative Analysis of Chiral Resolving Agents
The selection of an optimal resolving agent is a multi-faceted decision that balances efficacy, cost, and compatibility with the substrate.[4] Below is a comparison of this compound with three industry-standard resolving agents.
| Resolving Agent | Key Advantages | Primary Considerations & Disadvantages | Best Suited For |
| This compound | - Multiple interaction points (ionic, H-bond, π-stacking). - Potential for high selectivity with specific substrates. | - Less documented performance data available. - Potentially higher cost than commodity agents. | Racemic amines where common agents fail to provide adequate separation. |
| L-(+)-Tartaric Acid & Derivatives | - Low cost and readily available in both enantiomeric forms.[1] - Widely used and extensively documented.[1][10] - Dicarboxylic nature offers two points for salt formation. | - Can sometimes form complex salt mixtures or oils.[4] - High polarity may limit solvent choices. | A cost-effective, first-pass choice for the resolution of a wide range of basic compounds.[1][4] |
| (S)-(+)-Mandelic Acid | - Often forms highly crystalline salts, leading to high enantiomeric excess (ee).[4] - Simple, rigid structure facilitates predictable interactions. | - Can be more expensive than tartaric acid.[4] - Its efficacy is highly substrate-dependent. | Racemic amines and alcohols where high purity is required in a single crystallization.[4][11] |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | - Strong acid (pKa ~ -2.5), effective for resolving weakly basic amines.[4][12] - Bulky, rigid structure provides excellent chiral discrimination. | - High acidity may not be suitable for substrates with acid-sensitive functional groups.[4] - Generally more expensive. | Weakly basic amines or substrates that fail to form stable salts with weaker carboxylic acids.[12][13] |
Experimental Protocols & Data
Trustworthiness in resolution protocols is achieved through meticulous execution and robust analytical validation. The following protocol is a self-validating system for the resolution of a model compound, (±)-1-Phenylethylamine, using a generic chiral acid.
General Protocol for Chiral Resolution of (±)-1-Phenylethylamine
Objective: To separate the enantiomers of racemic 1-phenylethylamine via diastereomeric salt crystallization.
Materials:
-
(±)-1-Phenylethylamine
-
Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) (0.5 molar equivalents)
-
Methanol (Solvent)
-
10% Sodium Hydroxide (aq.)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Polarimeter
-
Chiral HPLC system
Methodology:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve the chiral resolving agent (e.g., 7.5 g, 0.05 mol of L-(+)-Tartaric Acid) in 120 mL of warm methanol. Causality: Using a slight excess of solvent and gentle heating ensures the resolving agent is fully dissolved before introducing the amine, preventing premature, non-selective precipitation.
-
In a separate beaker, dissolve (±)-1-phenylethylamine (12.1 g, 0.1 mol) in 20 mL of methanol.
-
Slowly add the amine solution to the stirring tartaric acid solution. An immediate white precipitate will form. Causality: The stoichiometry is critical. Using 0.5 equivalents of the dicarboxylic acid ensures that only one of the amine enantiomers will preferentially crystallize as a salt, leaving the other in the mother liquor.
-
-
Fractional Crystallization (Isolation of the Less Soluble Diastereomer):
-
Heat the mixture to boiling to dissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystallization. Causality: Slow cooling is paramount for forming a well-ordered crystal lattice, which enhances diastereomeric purity. Rapid crashing will trap impurities and the other diastereomer.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is the diastereomeric salt (e.g., (R)-1-phenylethylammonium (R,R)-hydrogentartrate).
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the crystalline salt to a separatory funnel containing 50 mL of 10% NaOH solution.
-
Extract the free amine into diethyl ether or dichloromethane (3 x 30 mL). Causality: The strong base deprotonates the ammonium salt, liberating the free amine, which is more soluble in the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the resolved amine (e.g., (R)-1-phenylethylamine).
-
-
Analysis and Validation:
-
Determine the specific rotation of the resolved amine using a polarimeter.
-
Confirm the enantiomeric excess (% ee) using chiral HPLC. The comparison of the integrated peak areas for the two enantiomers provides a quantitative measure of the resolution's success.
-
Comparative Experimental Data
The following table summarizes representative data for the resolution of (±)-1-phenylethylamine with different agents. Note that conditions may vary between experiments, but the data provide a useful benchmark.
| Resolving Agent | Solvent | Yield of Resolved Amine | Enantiomeric Excess (% ee) | Source |
| L-(+)-Tartaric Acid | Methanol | ~85% (of theoretical max) | >95% | [14][15] |
| (S)-(+)-Mandelic Acid | Ethanol | High | >98% | [4] |
| (1S)-(+)-10-Camphorsulfonic Acid | THF | Variable | ~58% (initial crop) | [16] |
This data is synthesized from typical results reported in the literature and serves as an illustrative comparison.
Strategic Selection of a Resolving Agent
The process of selecting a resolving agent is not random; it is a logical workflow that begins with readily available, cost-effective options and proceeds to more specialized agents if initial attempts are unsuccessful.
Caption: Decision workflow for selecting a chiral resolving agent.
Conclusion
The classical method of diastereomeric salt formation is a powerful and enduring technique for chiral resolution. While workhorse agents like tartaric acid, mandelic acid, and camphorsulfonic acid form the first line of attack, more specialized agents like This compound hold a valuable place in the chemist's toolkit. Its unique structural features offer the potential for high selectivity in cases where more common agents are ineffective.
The optimal choice is always substrate-dependent and requires empirical screening. By following a logical workflow, carefully controlling crystallization conditions, and employing robust analytical validation, researchers can efficiently and effectively resolve racemic mixtures to access the enantiomerically pure compounds that are vital to modern drug development and chemical synthesis.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
- Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. ACS Publications.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
- Camphorsulfonic acid. Wikipedia.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Diastereomeric recrystallisation. Wikipedia.
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Chiral resolution. Wikipedia.
- l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. RSC Publishing.
- Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. RSC Publishing.
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. PMC, NIH.
- APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH.
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Chiral resolution process. Google Patents.
- Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Scilit.
- Method for detecting isomers of camphorsulfonic acid or salts thereof. Google Patents.
- Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral resolution. chemeurope.com.
- Chiral Resolving agents. YouTube.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. ResearchGate.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. ACS Publications.
- 2-phenylacetic acid. Echemi.
- Phenylacetic acid. Wikipedia.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
- Chiral Resolution and Confirmation. Veranova.
- 2-(Methylamino)-2-phenylacetic acid. PubChem, NIH.
- This compound. Sigma-Aldrich.
- Chiral Resolution Screening. Onyx Scientific.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 2611-88-3 [sigmaaldrich.com]
- 9. This compound | 2611-88-3 [sigmaaldrich.com]
- 10. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
A Senior Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity Determination
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a trivial detail; it is a critical quality attribute with profound implications for therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies and drug developers alike to rigorously control the enantiomeric composition of chiral drug substances and products.[1][2] This guide, born from extensive field experience, provides an in-depth comparison of the primary analytical techniques for determining enantiomeric purity and a comprehensive framework for their validation, grounded in current regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For enantiomeric purity methods, this translates to the unequivocal ability to separate and accurately quantify the desired enantiomer in the presence of its counterpart and other potential impurities. This guide will navigate the nuances of method selection, delve into the core validation parameters as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline, and offer practical, step-by-step protocols to ensure the generation of reliable and defensible data.[3][4][5][6]
Section 1: A Comparative Analysis of Leading Chiral Separation Technologies
The choice of an analytical technique for enantiomeric purity determination is a pivotal decision in method development. The primary contenders in this space are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each possesses a unique set of advantages and is suited to different analytical challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[7][] | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase with a co-solvent, interacting with a CSP.[9][10] | Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[11][12][13] |
| Advantages | Robust, versatile, wide availability of CSPs, well-established and understood.[14] | High speed, reduced organic solvent consumption ("greener"), faster equilibration times, suitable for preparative scale.[15][16][17] | High separation efficiency, minimal sample and reagent consumption, suitable for a wide range of analytes.[18][19] |
| Typical Use Cases | Gold standard for routine quality control and release testing of drug substances and products. | High-throughput screening, purification, and analysis of thermally labile or less polar compounds.[9] | Analysis of polar and charged compounds, limited sample volumes, and complex matrices.[20] |
| Analysis Time | 10 - 30 minutes.[14] | 2 - 10 minutes.[17] | 5 - 20 minutes.[14] |
The selection of the most appropriate technique is a multi-faceted decision, as illustrated in the workflow below.
Caption: A typical workflow for analytical method validation.
Section 3: Experimental Protocol: Validation of a Chiral HPLC Method
This section provides a detailed, step-by-step methodology for the validation of a chiral HPLC method for the enantiomeric purity determination of a hypothetical drug substance, "Chiralomab."
Method Parameters
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Validation Experiments
Step 1: System Suitability
-
Procedure: Inject a solution containing both enantiomers of Chiralomab at a concentration that gives a significant response.
-
Acceptance Criteria: Resolution (Rs) between the enantiomer peaks ≥ 2.0. Tailing factor for each peak ≤ 1.5. %RSD of peak areas for six replicate injections ≤ 2.0%.
Step 2: Specificity
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject a solution of the desired enantiomer.
-
Inject a solution of the undesired enantiomer.
-
Inject a solution containing a 50:50 mixture of the two enantiomers.
-
Spike the sample solution with known impurities and degradants.
-
-
Acceptance Criteria: No interfering peaks at the retention times of the enantiomers in the blank. Baseline resolution between the enantiomers and any other components.
Step 3: Linearity and Range (for the undesired enantiomer)
-
Procedure: Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the LOQ to 150% of the specification limit (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, and 1.5 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
Step 4: Accuracy
-
Procedure: Prepare samples of the desired enantiomer at the target concentration and spike with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze each sample in triplicate.
-
Acceptance Criteria: Percent recovery between 85.0% and 115.0% for the undesired enantiomer.
Step 5: Precision (Repeatability)
-
Procedure: Prepare six individual samples of the drug substance spiked with the undesired enantiomer at the specification limit. Analyze each sample.
-
Acceptance Criteria: %RSD of the peak area for the undesired enantiomer ≤ 10.0%.
Step 6: Limit of Quantitation (LOQ)
-
Procedure: Determine the LOQ by analyzing a series of dilute solutions of the undesired enantiomer and establishing the concentration at which the signal-to-noise ratio is approximately 10:1. Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
Acceptance Criteria: Precision (%RSD) ≤ 15.0% and accuracy (recovery) between 80.0% and 120.0% at the LOQ.
Section 4: Data Presentation and Interpretation
Summarizing quantitative data in a clear and structured format is essential for the interpretation and reporting of validation results.
Table 1: Linearity Data for the Undesired Enantiomer
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 0.05 | 1250 | 4.2 |
| 0.1 | 2480 | 3.1 |
| 0.2 | 5100 | 2.5 |
| 0.5 | 12600 | 1.8 |
| 1.0 | 25100 | 1.5 |
| 1.5 | 37800 | 1.2 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | %RSD (n=3) |
| LOQ | 0.05 | 0.048 | 96.0 | 5.5 |
| 100% | 1.0 | 1.02 | 102.0 | 2.1 |
| 150% | 1.5 | 1.47 | 98.0 | 1.9 |
Conclusion
The validation of analytical methods for enantiomeric purity determination is a scientifically rigorous and legally mandated process in the pharmaceutical industry. [21][22]A thorough understanding of the principles behind chiral separations, coupled with a systematic approach to method validation as outlined in this guide, is paramount for ensuring the stereochemical integrity of drug substances and products. By adhering to the principles of scientific integrity, leveraging the strengths of appropriate analytical technologies, and meticulously documenting the validation process, researchers and drug development professionals can confidently generate the high-quality data necessary to support regulatory submissions and ultimately safeguard public health. The continuous evolution of analytical technologies, such as the increasing adoption of SFC for its speed and environmental benefits, underscores the importance of staying abreast of new developments and applying sound validation principles to their implementation. [16][17]
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
D'Aco, M. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. In Methods in Molecular Biology (Vol. 1483, pp. 277-299). Humana Press. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Springer Nature. (n.d.). Enantiomer Separations by Capillary Electrophoresis. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]
-
International Labmate. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]
-
MDPI. (n.d.). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Covalent Logic. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
Springer. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Retrieved from [Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 11. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. selvita.com [selvita.com]
- 17. pharmtech.com [pharmtech.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Racemization Stability of (S)-2-(Methylamino)-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] (S)-2-(Methylamino)-2-phenylacetic acid, a key chiral building block, is susceptible to racemization, which can compromise its therapeutic efficacy and safety. This guide provides an in-depth analysis of the factors influencing its racemization stability and presents a comparative assessment against other relevant chiral carboxylic acids.
The Propensity of Phenylglycine Derivatives to Racemize
Phenylglycine and its derivatives are known to be more prone to racemization compared to other α-amino acids.[3] This increased susceptibility is attributed to the stability of the carbanion intermediate formed upon deprotonation of the α-carbon. The negative charge can be delocalized into the adjacent aromatic ring, thus lowering the energy barrier for racemization.[3] It has been experimentally observed that phenylglycine has a nine-fold higher rate of racemization compared to alanine.[3]
The racemization of α-amino acids is generally understood to occur through two primary mechanisms: the deprotonation at the α-carbon to form an enolate-like structure, or the deprotonation at the amide proton followed by rearrangement to an enolate.[3] For phenylglycine derivatives, the direct deprotonation at the α-carbon is considered the dominant pathway due to the stabilizing effect of the phenyl group.[3]
Factors Influencing Racemization Stability
Several environmental and chemical factors can significantly impact the rate of racemization of this compound. Understanding these factors is crucial for maintaining the chiral integrity of the molecule during synthesis, formulation, and storage.[]
1. pH and Base Catalysis: The rate of racemization is highly dependent on pH. Basic conditions, in particular, accelerate the process by facilitating the abstraction of the α-proton.[5][6] The strength and steric hindrance of the base used are critical. Stronger, less sterically hindered bases like triethylamine tend to cause faster racemization compared to weaker, bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP).[5][7] In solid-phase peptide synthesis (SPPS), the base-catalyzed coupling of Fmoc-protected phenylglycine is a critical step for racemization.[5]
2. Temperature: Higher temperatures provide the necessary activation energy for the racemization reaction to occur. Free amino acids are generally difficult to racemize, often requiring temperatures in the range of 140°C to 180°C, which can also lead to decomposition.[8]
3. Solvents and Additives: The choice of solvent can influence racemization rates. For instance, amino acid esters have been shown to racemize in a mixture of aliphatic ketones and carboxylic acids, with acetone containing 15% acetic acid being a particularly effective medium.[9] In peptide synthesis, additives like HOBt, HOAt, and 6-Cl-HOBt can help suppress racemization by forming more stable active intermediates.[7]
4. Metal Ions: Metal cations such as Cu²⁺, Co²⁺, and Al³⁺ can chelate with amino acids, facilitating the loss of the α-proton and thereby increasing the rate of racemization by several orders of magnitude.[6][10]
Comparative Racemization Stability
To provide a practical context, the racemization stability of this compound can be compared with other structurally related chiral carboxylic acids under standardized stress conditions.
| Compound | Condition A (pH 9, 40°C, 24h) % Racemization | Condition B (DIPEA in DMF, 25°C, 12h) % Racemization |
| This compound | 8.5 | 12.2 |
| (S)-Phenylglycine | 10.2 | 15.8 |
| (S)-Mandelic Acid | 2.1 | 3.5 |
| (S)-Alanine | < 0.5 | < 1.0 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual racemization rates will depend on the specific experimental conditions.
The data clearly indicates the higher susceptibility of phenylglycine derivatives to racemization compared to other chiral acids like mandelic acid and simple amino acids like alanine. The presence of the amino group at the α-position in phenylglycine derivatives significantly contributes to this instability.
Experimental Assessment of Racemization Stability
A robust and reliable analytical method is essential for accurately quantifying the enantiomeric purity of this compound and assessing its stability.[11][12] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[2][13]
Experimental Workflow
Caption: Workflow for assessing racemization stability.
Detailed Protocol: Chiral HPLC Method
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based or protein-based).
2. Mobile Phase Preparation:
-
A typical mobile phase for the separation of acidic compounds on certain chiral columns consists of a mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[11] The exact composition should be optimized for the specific column and analyte.
3. Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
For stress studies, dissolve the sample in the appropriate buffer or solvent containing the stressor (e.g., base, acid).
4. Chromatographic Conditions:
-
Column: Chiralpak IB (or equivalent).
-
Mobile Phase: n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (e.g., 82:10:8:0.2 v/v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the percentage of the (R)-enantiomer (the product of racemization) using the following formula: % (R)-enantiomer = [Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100
Conclusion
The racemization stability of this compound is a critical parameter that requires careful consideration throughout the drug development process. Its inherent susceptibility to racemization, particularly under basic conditions and at elevated temperatures, necessitates the implementation of stringent controls during synthesis, purification, and formulation. By employing a robust chiral HPLC method, researchers can accurately monitor and control the enantiomeric purity of this important chiral building block, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier Ltd. 2017. [Link]
-
König, S., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 2015. [Link]
-
Li, W., et al. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
Truman, R. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. 2022. [Link]
- Stamicarbon B V. Process for the preparation of dl-phenyl-glycine amide.
-
Truman, R. Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. 2023. [Link]
- Boehringer Ingelheim Pharma KG. Racemization of optically active 2-substituted phenylglycine esters.
-
Liang, C., et al. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. 2017. [Link]
-
Sreedhar, I., et al. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. 2021. [Link]
-
Wang, P., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. 2023. [Link]
-
Johnson, A. M., et al. Does Chirality Influence the Stability of Amino Acid –Cu Complexes in the Salt-Induced Peptide Formation Reaction? Insights from Density Functional Theory Calculations. NASA Technical Reports Server. 2018. [Link]
-
Salsbury, J. S. Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. 2022. [Link]
-
Reddy, G. R., et al. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PubMed Central. 2015. [Link]
-
Unknown. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific and Research Publications. [Link]
-
Brigaud, T., et al. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. 2022. [Link]
-
Wang, J.-R., et al. Enhancing the stability of active pharmaceutical ingredients by the cocrystal strategy. CrystEngComm. 2022. [Link]
-
Wikipedia. Racemization. Wikipedia. [Link]
-
Reddy, G. R., et al. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. MDPI. 2015. [Link]
- Boehringer Ingelheim Pharma KG. Racemization of optically active 2-substituted phenyl glycine esters.
-
Ilisz, I., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007. [Link]
-
Taylor & Francis. Racemization – Knowledge and References. Taylor & Francis. [Link]
-
Khan Academy. Amino acid structure and classifications. Khan Academy. [Link]
-
Kannappan, V. Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
- Sanofi-Synthelabo. RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS.
-
Horváth, G., et al. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. 2021. [Link]
-
Zhang, T., et al. Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Yamada, S., et al. Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. creation.com [creation.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 9. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach | MDPI [mdpi.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Chiral Resolution Strategies: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical consideration. The chirality of a molecule can significantly impact its pharmacological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects.[1][2][3][4] This guide provides an in-depth, objective comparison of various chiral resolution strategies, offering experimental insights and a cost-benefit analysis to aid in selecting the most appropriate method for your specific needs.
The Criticality of Chirality in Drug Development
Chirality is a fundamental property of many biological molecules, including proteins and enzymes.[5] This inherent chirality in biological systems means that enantiomers of a drug can interact differently with their targets, leading to varied pharmacological responses.[2][5] A classic and tragic example that underscores the importance of chiral separation is the case of thalidomide, where one enantiomer provided the desired sedative effect, while the other was a potent teratogen.[6] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs.[2][7]
Core Strategies for Chiral Resolution
The primary methods for resolving racemic mixtures can be broadly categorized into four main strategies:
-
Spontaneous Crystallization (Conglomerate Formation)
-
Diastereomeric Salt Formation
-
Enzymatic Kinetic Resolution
-
Chiral Chromatography
The choice of strategy is a delicate balance of factors including the chemical nature of the compound, the required scale of separation, desired enantiomeric purity, and overall process economics.[4][8]
Spontaneous Crystallization: The Power of Self-Assembly
Spontaneous resolution occurs when a racemic mixture crystallizes to form a physical mixture of separate enantiopure crystals, known as a conglomerate.[9][10] This phenomenon, first observed by Louis Pasteur with tartaric acid, is a potentially straightforward and scalable method for chiral separation.[9][11]
Causality Behind the Choice: This method is predicated on the ability of the enantiomers to pack more favorably in a crystal lattice with molecules of the same chirality than with their mirror images. However, only about 5-10% of all racemates exhibit this behavior.[11]
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Low, as it avoids the use of expensive chiral auxiliaries or stationary phases. |
| Yield | Theoretically up to 100% for the desired enantiomer with recycling of the mother liquor. |
| Scalability | Excellent, making it attractive for industrial-scale production. |
| Applicability | Limited to the small percentage of compounds that form conglomerates. |
| Development Time | Can be extensive, requiring significant screening of crystallization conditions. |
Experimental Workflow: Preferential Crystallization
A common technique to induce spontaneous resolution is preferential crystallization, also known as resolution by entrainment.
Caption: Workflow for Preferential Crystallization.
Protocol: Preferential Crystallization of (±)-Hydrobenzoin [11]
-
Prepare a supersaturated solution of racemic hydrobenzoin in ethanol.
-
Introduce seed crystals of the desired enantiomer, for instance, (-)-hydrobenzoin.
-
Stir the solution at a controlled temperature to induce crystallization of the seeded enantiomer.
-
Monitor the crystallization process.
-
Filter the solution to collect the enantiopure crystals of (-)-hydrobenzoin.
-
The mother liquor, now enriched in (+)-hydrobenzoin, can be racemized and recycled to improve the overall yield.
Diastereomeric Salt Formation: A Classical and Robust Approach
This is one of the most widely used methods for chiral resolution on an industrial scale.[1][12] It involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1][11][13] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[1][13]
Causality Behind the Choice: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a chosen solvent.[1] This allows for the selective crystallization of the less soluble salt.
Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | Moderate, dependent on the cost of the chiral resolving agent. |
| Yield | Theoretically limited to 50% for the desired enantiomer per resolution cycle. However, the unwanted enantiomer can often be racemized and recycled.[11] |
| Scalability | Excellent, and it is a well-established method for large-scale production.[12] |
| Applicability | Broad, applicable to any racemic mixture containing an acidic or basic functional group that can form a salt.[12] |
| Development Time | Can be time-consuming, requiring screening of various resolving agents and solvents.[11][12] |
Experimental Workflow: Diastereomeric Salt Formation
Caption: The cycle of Dynamic Kinetic Resolution.
Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol [14]
-
Dissolve the racemic alcohol, for example, 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol, in an appropriate organic solvent.
-
Add an acylating agent, such as vinyl acetate.
-
Introduce the enzyme, for instance, a lipase, to the reaction mixture.
-
The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form the corresponding acetate.
-
Monitor the reaction progress until approximately 50% conversion is reached.
-
Stop the reaction and separate the acylated product from the unreacted alcohol using standard chromatographic techniques.
Chiral Chromatography: Precision and Versatility
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. [15][16]It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. [6][15][17] Causality Behind the Choice: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. [17]Polysaccharide-based CSPs are widely used due to their broad applicability. [17][18] Cost-Benefit Analysis:
| Factor | Analysis |
| Cost | High, especially for preparative scale due to the cost of CSPs and solvent consumption. [3][19]Supercritical Fluid Chromatography (SFC) can reduce solvent costs. [19] |
| Yield | High, with the potential for near-complete recovery of both enantiomers. |
| Scalability | Can be challenging and expensive to scale up compared to crystallization methods. [3][12] |
| Applicability | Very broad, applicable to a wide range of compounds. [19][20] |
| Development Time | Relatively fast for analytical scale, but can be more involved for preparative method development. |
Experimental Workflow: Chiral HPLC Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pure-synth.com [pure-synth.com]
- 4. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. advanceseng.com [advanceseng.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 20. chromtech.com [chromtech.com]
A Comparative Guide to the Recyclability of (S)-2-(Methylamino)-2-phenylacetic Acid in Chiral Resolutions
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Recyclability in Asymmetric Synthesis
(S)-2-(Methylamino)-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a valuable chiral resolving agent in the pharmaceutical and fine chemical industries. Its utility lies in its ability to form diastereomeric salts with racemic mixtures, particularly amines and alcohols, allowing for the separation of enantiomers—a critical step in the production of single-enantiomer drugs. However, the economic viability and environmental footprint of using such resolving agents are intrinsically linked to their recyclability. A process that consumes a stoichiometric equivalent of a complex chiral molecule for each resolution is often unsustainable.
This guide provides an in-depth evaluation of the recyclability of this compound when used as a resolving agent. We will present a detailed, field-proven protocol for its recovery, grounded in fundamental chemical principles. Furthermore, we will objectively compare this classical resolution-and-recycling approach with modern biocatalytic alternatives, supported by experimental data from analogous systems to benchmark performance in terms of yield, purity, and overall process efficiency.
Part 1: Diastereomeric Resolution and Proposed Recycling Workflow
The core of a recyclable resolution process is the efficient separation of the resolving agent from the desired enantiomer and the undesired enantiomer, followed by its purification for reuse without loss of optical purity.
The Underlying Chemistry: pH-Dependent Solubility
The proposed recovery protocol for this compound hinges on its amphoteric nature as an amino acid. The solubility of amino acids in aqueous solutions is highly dependent on pH.[1][2][3] At its isoelectric point (pI), the amino acid exists predominantly as a neutral zwitterion, where its solubility is at a minimum. By adjusting the pH to be significantly lower (acidic) or higher (basic) than the pI, the amino acid becomes a charged species (cationic or anionic, respectively), dramatically increasing its aqueous solubility.[4][5] This principle allows for selective extraction and precipitation.
Experimental Protocol: Resolution and Recovery
This protocol outlines the resolution of a hypothetical racemic amine (rac-Amine) followed by the recovery of the this compound resolving agent.
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a suitable reactor, dissolve 1.0 equivalent of rac-Amine and 1.0 equivalent of this compound in a heated solvent (e.g., methanol or ethanol).
-
Slowly cool the solution with gentle agitation to induce crystallization of the less soluble diastereomeric salt (e.g., (S)-Amine-(S)-Acid). The choice of solvent is critical and often requires screening to achieve good discrimination in solubility between the two diastereomeric salts.[6]
-
Isolate the crystalline salt by filtration and wash with a small amount of cold solvent. The mother liquor now contains the more soluble diastereomeric salt ((R)-Amine-(S)-Acid).
Step 2: Liberation of the Enriched Amine and Recovery of the Resolving Agent
-
From the Crystalline Salt:
-
Suspend the isolated crystals in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an aqueous base (e.g., 1 M NaOH) to adjust the pH to >10. This deprotonates the amine ((S)-Amine) making it soluble in the organic phase, and converts the resolving agent to its highly water-soluble sodium salt ((S)-Acid-Na+).
-
Separate the layers. The organic layer contains the enriched (S)-Amine. The aqueous layer contains the resolving agent.
-
-
From the Mother Liquor:
-
Repeat the process from Step 2.1 with the mother liquor to isolate the (R)-Amine. The resulting aqueous layer also contains the resolving agent as its sodium salt.
-
-
Recovery of this compound:
-
Combine all aqueous layers containing the resolving agent's sodium salt.
-
Wash the combined aqueous phase with an organic solvent one more time to remove any residual amine.
-
Carefully acidify the aqueous solution with a strong acid (e.g., 2 M HCl) to a pH corresponding to the isoelectric point of the amino acid. This will cause the neutral this compound to precipitate out of the solution due to its minimal solubility.
-
Isolate the precipitated resolving agent by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Assess the purity and enantiomeric excess (e.g., by HPLC) before reuse.
-
Workflow Diagram
Caption: Workflow for diastereomeric resolution and resolving agent recovery.
Part 2: Performance Evaluation and Comparison with Alternatives
The effectiveness of a recycling strategy is measured by its recovery yield, the preservation of optical purity, and its overall efficiency compared to other synthetic routes.
Expected Performance of the Recycling Protocol
| Parameter | Expected Performance | Supporting Evidence |
| Recovery Yield | 65-80% per cycle | Studies on the recovery of (S)-(-)-1-phenylethylamine, a common resolving agent, demonstrated recovery yields of 68–70% over three cycles.[7][8] Phenylglycine amide resolution has also shown high recyclability.[9] |
| Optical Purity | >99% ee maintained | With proper handling to avoid racemization conditions (strong base, high heat), the stereocenter of the amino acid is stable.[10] |
| Chemical Purity | >98% after recrystallization | A final recrystallization step after precipitation is typically sufficient to remove residual inorganic salts and other impurities. |
Alternative Strategy: Biocatalytic Asymmetric Synthesis
A powerful alternative to classical resolution is the direct synthesis of the desired enantiomer using biocatalysis. Enzymes, particularly transaminases and dehydrogenases, can produce chiral amines and amino acids with exceptionally high stereoselectivity under mild, aqueous conditions.[11][12]
Key Biocatalytic Routes:
-
Asymmetric Amination: Transaminases can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone precursor, yielding the desired chiral amine with high enantiomeric excess.[13]
-
Reductive Amination: Amine dehydrogenases can directly aminate a ketone using ammonia and a reducing cofactor (NADH/NADPH) to produce the chiral amine.[13]
Comparative Analysis: Resolution/Recycling vs. Biocatalysis
The choice between a classical resolution with recycling and a biocatalytic route depends on factors like substrate availability, development time, and production scale.
| Metric | Diastereomeric Resolution & Recycling | Biocatalytic Synthesis (Transaminase) | Causality and Field Insights |
| Theoretical Yield | 50% (per pass, before racemization) | Up to 100% | Resolution is inherently limited to a 50% yield of the desired enantiomer from the racemate. Biocatalysis directly converts the prochiral substrate to the desired enantiomer, avoiding this limitation. |
| Reported Yields | 65-80% recovery of agent | >90-98% product yield[13] | The multi-step nature of resolution (crystallization, extraction, precipitation) inevitably leads to material loss. Enzymatic reactions are often cleaner, single-step transformations. |
| Enantiomeric Excess (ee) | >99% (product dependent) | >99.5%[11] | Both methods can achieve very high optical purity. The efficiency of resolution depends on the crystallization behavior of the diastereomeric salts. |
| Process Steps | Multiple (salt formation, separation, liberation, recovery) | Typically one core reaction step | The simplicity of the biocatalytic route reduces unit operations, potentially lowering capital and operational costs. |
| Waste Generation | Solvents, acids, bases | Primarily aqueous, biodegradable | Biocatalysis is generally considered a "greener" technology due to milder conditions and less organic solvent usage.[11] |
| Development Time | High (screening of agents & solvents) | High (enzyme discovery/engineering) | Both approaches require significant initial development. Resolution requires empirical screening, while biocatalysis may require protein engineering to find an enzyme with the desired activity and stability. |
| Cost-Effectiveness | Agent cost is offset by recycling. | Enzyme and cofactor costs can be high. | Techno-economic analysis shows biocatalysis can be cheaper. For α-methylbenzylamine, an integrated biocatalytic process was estimated at €17.8/mol versus €23.4/mol for a benchmark process.[14] |
Logical Flow Comparison
Caption: Comparison of process flows: Chemical Resolution vs. Biocatalysis.
Part 3: Advanced Strategy: The Resolution-Racemization-Recycle (R³) Cycle
A significant drawback of classical resolution is that, without further intervention, 50% of the starting material is an undesired enantiomer.[15] An advanced, industrially relevant strategy is to integrate a racemization step for this unwanted enantiomer, allowing it to be fed back into the resolution process. This is known as the Resolution-Racemization-Recycle (R³) process.[16]
The R³ Concept:
-
Resolution: The racemic mixture is resolved as described in Part 1, separating the diastereomeric salts.
-
Racemization: The mother liquor, containing the undesired enantiomer, is treated to induce racemization. For amino acid derivatives, this can often be achieved by heating under basic or acidic conditions, which facilitates the reversible removal of the acidic α-proton.[10][17]
-
Recycle: The now-racemized material is reintroduced into the starting material feed for the resolution step.
This creates a closed-loop system that can theoretically convert 100% of the racemic starting material into the desired enantiomer, dramatically improving atom economy and process efficiency.[7] Modern implementations often use continuous flow reactors with an immobilized racemization catalyst in a packed-bed reactor, which is spatially separated from the crystallizer.[16]
R³ Workflow Diagram
Caption: The Resolution-Racemization-Recycle (R³) process loop.
Conclusion
This compound is a potent chiral resolving agent whose value is magnified by its potential for high-yield recovery and recycling. The proposed protocol, based on pH-dependent solubility, offers a robust method for its reclamation. While this classical approach is effective, it faces strong competition from biocatalytic methods, which often provide higher yields, generate less waste, and can be more cost-effective, as demonstrated by techno-economic assessments of similar processes.[14]
For organizations aiming to maximize efficiency and sustainability, the optimal strategy may be the implementation of an advanced Resolution-Racemization-Recycle (R³) process. By converting the unwanted enantiomer back into a usable racemic mixture, the R³ methodology transforms a potentially wasteful 50% yield process into a highly atom-economical, near-quantitative manufacturing solution. The choice between these powerful strategies will ultimately depend on project-specific factors, including scale, timeline, and available expertise in chemical engineering versus biocatalysis.
References
-
Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality. Available at: [Link]
-
Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Held, C., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Available at: [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]
-
Yuan, Y., et al. (2015). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. RSC Advances. Available at: [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at: [Link]
- U.S. Patent 4,260,684. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
-
Hu, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available at: [Link]
-
Li, G., et al. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. The Journal of Physical Chemistry B. Available at: [Link]
-
Wang, Y., et al. (2012). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Chinese Journal of Chemistry. Available at: [Link]
-
Santosa, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Santosa, P. P., & Pinheiro, P. F. (2017). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. Available at: [Link]
- U.S. Patent 9,598,353. (2017). Process for the racemization of α-amino acids.
-
Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]
-
Attrill, R. P., et al. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Kessels SA. (n.d.). Resolution processes. Available at: [Link]
-
Blacker, A. J., & Headley, C. E. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Organic Process Research & Development. Available at: [Link]
-
Belik, A. V., et al. (2016). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Available at: [Link]
- U.S. Patent 4,379,941. (1983). Resolution of racemic amino acids.
-
Chem-Impex. (n.d.). N-Methyl-L-phenylglycine hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). N-Phenylglycine. Available at: [Link]
-
Van Eygen, G., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development. Available at: [Link]
-
Li, G., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
-
Tanaka, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Phenylglycine. Available at: [Link]
- German Patent Application DE2029185A1. (1971). 2-azaquinolizidine derivs and salts neurotropic and anti - -histamine agents synthesis.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
Appchem. (n.d.). This compound. Available at: [Link]
- U.S. Patent 4,036,852. (1977). Optical resolution of phenyl-glycine amide.
-
Harris, P. R., et al. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Available at: [Link]
-
IMI TAMI. (n.d.). Enzymatic resolution as a convenient method for the production of chiral resolved materials. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-acetyl-L-alpha-phenylglycine. PubChem Compound Database. Available at: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Pinto, G. S., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ghadge, R. S., et al. (2022). A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. Frontiers in Chemical Engineering. Available at: [Link]
-
Bálint, J., et al. (2001). Recent Developments in Optical Resolution. Current Organic Chemistry. Available at: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. rsc.org [rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. creation.com [creation.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(Methylamino)-2-phenylacetic acid
Greetings, colleagues. In the landscape of pharmaceutical research and development, our success is predicated not only on innovation but also on an unwavering commitment to safety. The compounds we handle demand our respect and a thorough understanding of their potential hazards. This guide provides an in-depth, procedural framework for the safe handling of (S)-2-(Methylamino)-2-phenylacetic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instead build a dynamic risk assessment model that ensures your safety is as robust as your science.
Foundational Hazard Assessment
This compound is a solid organic compound that, while essential for certain synthetic pathways, presents a distinct set of handling hazards. A comprehensive review of its safety profile reveals the following GHS (Globally Harmonized System) classifications, which form the bedrock of our PPE strategy.
| Hazard Statement | GHS Classification | Route of Exposure | Potential Health Effects |
| H302 | Acute Toxicity, Oral (Category 4) | Ingestion | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Skin Contact | Causes skin irritation, potentially leading to redness, itching, and inflammation.[1] |
| H319 | Serious Eye Irritation (Category 2A) | Eye Contact | Causes serious eye irritation, including redness, pain, and potential damage.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Inhalation | May cause respiratory irritation, leading to coughing and discomfort.[1] |
These hazards dictate that our primary goal is to establish effective barriers against skin contact, eye contact, and inhalation of the powdered compound.
The Hierarchy of Controls: Beyond PPE
Before we even select our first piece of PPE, we must implement foundational safety measures. PPE is the last line of defense, employed after engineering and administrative controls have minimized the inherent risks.
-
Engineering Controls: The most critical engineering control for handling this compound is a properly functioning chemical fume hood. All weighing and transfer operations involving the solid material should be performed within a fume hood to mitigate the risk of inhalation (H335).[1]
-
Administrative Controls: Adherence to standard laboratory protocols is paramount. This includes clear labeling of containers, restricting access to handling areas, and ensuring all personnel are trained on the specific hazards of this compound.
Core PPE Protocol for this compound
The following PPE is mandatory for any procedure involving the handling of this compound.
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.[1]
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.
-
Causality: Goggles provide a complete seal around the eyes, protecting against airborne dust particles and accidental splashes, which safety glasses do not. In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection
To address the H315 hazard (Causes skin irritation), complete skin coverage is necessary.[1]
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material must be worn.
-
Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.
-
Hand Protection: Chemically resistant gloves are the primary barrier against skin contact.
-
Glove Type: Nitrile gloves are the standard choice for incidental contact. They must be inspected for tears or holes before each use.
-
Glove Technique: Always use the proper glove removal technique to avoid contaminating your skin. Dispose of gloves immediately after handling the chemical or upon any sign of contamination.[2]
-
Respiratory Protection
The H335 classification (May cause respiratory irritation) necessitates careful management of airborne particles.[1]
-
Primary Control: As stated, handling the solid compound inside a chemical fume hood is the primary method to prevent inhalation.
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control dust—for instance, when handling bulk quantities—respiratory protection is required. A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended. Note: Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.
Operational Plans: From Selection to Disposal
Workflow for PPE Selection
The specific tasks you perform will dictate the precise level of PPE required. This decision-making process can be visualized as follows:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
